3-Hydroxyadamantane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMAWPEZKYJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371418 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-75-1 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history and discovery of adamantane derivatives
An In-depth Technical Guide to the History and Discovery of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, with its unique tricyclic cage-like structure, has captivated chemists and pharmacologists since its discovery. This rigid and lipophilic hydrocarbon scaffold has proven to be a valuable building block in medicinal chemistry, leading to the development of several successful drugs. This technical guide provides a comprehensive overview of the history and discovery of adamantane and its derivatives, with a focus on their therapeutic applications. We delve into the initial isolation and synthesis of adamantane, followed by the development of key derivatives such as the antiviral agents amantadine and rimantadine, the Alzheimer's disease medication memantine, and the anti-diabetic drugs saxagliptin and vildagliptin. This guide includes a compilation of quantitative data, detailed experimental protocols for pivotal syntheses and assays, and visualizations of key mechanisms and workflows to serve as a resource for researchers in drug discovery and development.
The Genesis of Adamantane: From Petroleum to Laboratory
The story of adamantane begins in 1933 when it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1][2][3][4] They managed to obtain only a few milligrams of this peculiar hydrocarbon, noting its exceptionally high melting point for its molecular weight.[1] The name "adamantane" was derived from the Greek word "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[2]
Early attempts to synthesize adamantane in the laboratory were met with little success. In 1924, German chemist Hans Meerwein's efforts resulted in a bicyclic compound later termed "Meerwein's ester," which would ironically become a precursor in a future synthesis.[1][2] The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941, with a yield of only 0.16%.[1][2][5]
A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method for adamantane synthesis. By rearranging tetrahydrodicyclopentadiene using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in much higher yields, making it readily available for scientific investigation.[2][5][6] This pivotal development opened the floodgates for the exploration of adamantane chemistry and its potential applications.
Adamantane Derivatives in Therapeutics
The rigid, lipophilic nature of the adamantane cage makes it an attractive scaffold for drug design. It can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[3][4][7] This has led to the development of several clinically significant adamantane derivatives.
The Antivirals: Amantadine and Rimantadine
The first major therapeutic breakthrough for adamantane derivatives came with the discovery of the antiviral properties of amantadine in the early 1960s.[2][8] It was found to be effective against the Influenza A virus and received FDA approval in 1966 for the prevention of infections caused by the A2 virus strain.[1][2][9][10] In a serendipitous discovery in 1968, amantadine was also found to have anti-Parkinsonian effects.[6][9][10]
Rimantadine, a methyl derivative of amantadine, was discovered in 1963 and approved by the FDA in 1994.[11][12][13][14][15] It exhibits greater efficacy against Influenza A with fewer side effects compared to amantadine.[16]
Mechanism of Action: Both amantadine and rimantadine inhibit the replication of the Influenza A virus by targeting the M2 proton channel, an integral membrane protein.[9][11] By blocking this channel, they prevent the influx of protons into the viral particle, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell.[14][15][17][18]
Mechanism of action for amantadine and rimantadine.
A Hope for Alzheimer's: Memantine
Memantine was first synthesized by Eli Lilly in 1963, initially investigated as an anti-diabetic agent, though it proved ineffective for that purpose.[19] Its activity in the central nervous system was later discovered, leading to its development for neurological disorders.[19] In 1989, it was discovered that memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[20] This discovery paved the way for its use in treating moderate-to-severe Alzheimer's disease, for which it received FDA approval in 2003.[19][21]
Mechanism of Action: Glutamate is a primary excitatory neurotransmitter in the brain, and its over-activation of NMDA receptors is implicated in the neurotoxicity seen in Alzheimer's disease.[22] Memantine acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[22][23][24] It blocks the receptor's ion channel when it is excessively open, thereby preventing prolonged influx of calcium ions and subsequent neuronal damage, without affecting normal synaptic transmission.[19][24]
Mechanism of action for memantine's neuroprotection.
Tackling Diabetes: Saxagliptin and Vildagliptin
More recently, the adamantane scaffold has been incorporated into drugs for type 2 diabetes. Saxagliptin and vildagliptin are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[25][26][27] Saxagliptin was approved by the FDA in 2009.[28][29]
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[25][27] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins.[30] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[25][26][30]
Signaling pathway of DPP-4 inhibition by saxagliptin.
Quantitative Data on Adamantane Derivatives
The following tables summarize key quantitative data for prominent adamantane-based drugs.
Table 1: Pharmacokinetic Parameters of Adamantane Derivatives
| Parameter | Amantadine | Rimantadine | Memantine | Saxagliptin |
| Bioavailability (%) | 86-90[7] | Well absorbed[31] | ~100% | ~75%[32] |
| Tmax (hours) | 2-4 (immediate release)[7] | 5-7 | 9-12 (extended release) | 2 |
| Half-life (hours) | ~17 (young adults)[11] | ~25 (young adults)[11] | 60-80 | 2.5 |
| Protein Binding (%) | ~67 | ~40 | ~45% | Low |
| Metabolism | Not significantly metabolized | Extensively hydroxylated and conjugated | Minimal | Hepatic (CYP3A4/5)[32] |
| Excretion | >90% unchanged in urine[11] | <25% unchanged in urine[11] | Primarily unchanged in urine | Renal and hepatic |
Table 2: Efficacy and Potency of Adamantane Derivatives
| Drug | Target | Potency Metric | Value | Indication | Reference |
| Amantadine | Influenza A M2 Channel | IC50 | 1.3 µM | Influenza A | [27] |
| Rimantadine | Influenza A M2 Channel | IC50 | 0.18 µM | Influenza A | [27] |
| Memantine | NMDA Receptor | Ki | ~1 µM | Alzheimer's Disease | |
| Saxagliptin | DPP-4 | Ki | 1.3 nM | Type 2 Diabetes | [33] |
| Vildagliptin | DPP-4 | t1/2 for dissociation | 3.5 minutes | Type 2 Diabetes | [33] |
Key Experimental Protocols
Synthesis of Adamantane (Schleyer, 1957)
This protocol describes the landmark synthesis of adamantane from tetrahydrodicyclopentadiene.[2][6]
Materials:
-
Tetrahydrodicyclopentadiene
-
Anhydrous aluminum chloride (AlCl3)
-
Cyclohexane (solvent)
-
Ice-water
-
Pentane
Procedure:
-
In a reaction flask, dissolve tetrahydrodicyclopentadiene in cyclohexane.
-
Carefully add the Lewis acid catalyst, anhydrous aluminum chloride, to the solution.
-
Heat the mixture under reflux to initiate the isomerization rearrangement.
-
Monitor the reaction progress by gas chromatography until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous mixture with pentane.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting solid adamantane by sublimation or recrystallization.
Experimental workflow for the Schleyer synthesis of adamantane.
Synthesis of Amantadine Hydrochloride
This is a representative two-step procedure for the synthesis of amantadine hydrochloride from adamantane.[19][24]
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To a solution of formamide, slowly add 1-bromoadamantane.
-
Carefully add concentrated sulfuric acid while maintaining the temperature.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid N-(1-adamantyl)formamide by filtration and wash with cold water.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Mix the N-(1-adamantyl)formamide with an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux until the starting formamide is consumed (monitored by TLC).
-
Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.
-
Separate the aqueous layer and evaporate the water under vacuum to yield a white solid.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone) to yield pure amantadine hydrochloride.[22]
DPP-4 Enzyme Activity Assay (Fluorometric)
This protocol describes a common method to measure the activity of DPP-4 and the inhibitory potential of compounds like saxagliptin.[2][17][26]
Materials:
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Recombinant human DPP-4 (positive control)
-
DPP-4 Inhibitor (e.g., Sitagliptin, for control)
-
Test compounds (e.g., saxagliptin)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare working solutions of the assay buffer, DPP-4 substrate, recombinant DPP-4, and test compounds at desired concentrations.
-
Plate Setup:
-
Sample Wells: Add test compound and diluted DPP-4 enzyme to the wells.
-
Positive Control Wells: Add a known amount of recombinant DPP-4.
-
Negative Control (Inhibitor) Wells: Add a known DPP-4 inhibitor (e.g., Sitagliptin) and DPP-4 enzyme.
-
Blank Wells: Add assay buffer only to measure background fluorescence.
-
-
Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Read the fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the amount of AMC released, which indicates DPP-4 activity.
-
Data Analysis: Calculate the percent inhibition of DPP-4 activity for the test compounds compared to the positive control. Determine IC50 values by plotting percent inhibition against a range of inhibitor concentrations.
Conclusion and Future Directions
The journey of adamantane from a chemical curiosity found in petroleum to a cornerstone of several therapeutic agents is a testament to the power of chemical synthesis and the serendipitous nature of drug discovery. The unique structural and physicochemical properties of the adamantane nucleus have been successfully exploited to create drugs for a wide range of diseases, from viral infections to neurodegenerative disorders and diabetes. The continuous exploration of adamantane chemistry promises the development of new derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease mechanisms deepens, the adamantane scaffold will undoubtedly remain a valuable tool in the arsenal of medicinal chemists for the rational design of future therapeutics.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. ijpsr.com [ijpsr.com]
- 11. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ahajournals.org [ahajournals.org]
- 24. thaiscience.info [thaiscience.info]
- 25. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Adamantane Core in Drug Discovery: A Technical Guide to the Biological Activity of 3-Hydroxyadamantane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the significant, albeit indirect, biological activities of 3-Hydroxyadamantane-1-carboxylic acid. While the molecule itself is primarily a scaffold, its rigid, lipophilic structure has proven to be a valuable building block in the design of potent and selective inhibitors for several key enzymatic targets implicated in metabolic and endocrine disorders. This document provides a comprehensive overview of the therapeutic targets, quantitative biological data for derivative compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of the Adamantane Scaffold
This compound is a unique chemical entity characterized by a tricyclic alkane core. This rigid adamantane cage imparts specific physicochemical properties to molecules that incorporate it, including high lipophilicity and a defined three-dimensional structure. These attributes are highly advantageous in drug design, facilitating interactions with the hydrophobic pockets of enzyme active sites and enhancing metabolic stability. Consequently, this compound has emerged as a critical intermediate in the synthesis of a new generation of therapeutic agents.
The primary biological relevance of this scaffold is demonstrated through its derivatives, which have been extensively investigated as inhibitors of three key enzymes:
-
Dipeptidyl Peptidase-4 (DPP-4): A key regulator of incretin hormones, crucial for glucose homeostasis.
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme responsible for the intracellular regeneration of active cortisol, implicated in metabolic syndrome.
-
Diacylglycerol O-acyltransferase 1 (DGAT1): An enzyme that catalyzes the final step in triglyceride synthesis, a target for obesity and dyslipidemia.
This guide will explore the biological activity of derivatives of this compound against each of these targets in detail.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The most prominent application of the this compound scaffold is in the development of DPP-4 inhibitors. The blockbuster anti-diabetic drug, Saxagliptin , is a prime example, incorporating this adamantane moiety.
Mechanism of Action and Signaling Pathway
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels. By inhibiting DPP-4, saxagliptin and other gliptins prolong the action of GLP-1 and GIP, leading to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.[3]
-
Suppressed glucagon secretion from pancreatic α-cells.[1]
-
Improved glycemic control in patients with type 2 diabetes mellitus.[2][3]
The glucose-dependent nature of this mechanism minimizes the risk of hypoglycemia.[1]
Quantitative Data
The adamantane moiety in saxagliptin plays a crucial role in its potent and selective inhibition of DPP-4. The hydrophobic interactions between the adamantane group and residues in the S1 pocket of the DPP-4 active site, such as Tyr666 and Phe357, contribute significantly to its binding affinity.
| Compound | Target | IC50 / Ki | Comments |
| Saxagliptin | DPP-4 | IC50: ~1.3 nM | Potent, selective, and reversible inhibitor.[2] |
| Vildagliptin | DPP-4 | IC50: ~62 nM | Another adamantane-containing DPP-4 inhibitor. |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add the assay buffer, the test compound solution, and the DPP-4 enzyme solution. Incubate at 37°C for a specified period (e.g., 10 minutes).
-
Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence is proportional to the amount of AMC released by DPP-4 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by fitting the dose-response curve using appropriate software.
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition
Derivatives of adamantane carboxylic acid have been explored as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome.
Mechanism of Action and Signaling Pathway
11β-HSD1 is an NADPH-dependent enzyme that catalyzes the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue.[4] This intracellular regeneration of cortisol amplifies the local glucocorticoid action, leading to:
-
Increased hepatic gluconeogenesis.
-
Enhanced adipocyte differentiation and lipolysis.
-
Insulin resistance.
Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing local cortisol concentrations, thereby ameliorating the symptoms of metabolic syndrome.
Quantitative Data
Several studies have reported the synthesis and evaluation of adamantane-based 11β-HSD1 inhibitors. The adamantane moiety typically occupies a hydrophobic pocket in the enzyme's active site.
| Compound Class | Target | IC50 Range | Reference |
| Adamantyl ethanone derivatives | 11β-HSD1 | 50-70 nM | [4] |
| Adamantyl carboxamides and acetamides | 11β-HSD1 | ~100 nM | [5] |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | 0.04 - >10 µM | [6] |
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of 11β-HSD1.
Materials:
-
HEK-293 cells stably transfected with the human HSD11B1 gene.
-
Cell culture medium and supplements.
-
Cortisone (substrate).
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., Carbenoxolone).
-
ELISA kit for cortisol detection.
-
Cell lysis buffer.
-
Protein quantification assay kit (e.g., BCA).
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing 11β-HSD1 in appropriate culture vessels.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or controls for a specified duration.
-
Substrate Addition: Add cortisone to the cell culture medium and incubate for a defined period (e.g., 4-6 hours) to allow for its conversion to cortisol.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: Lyse the cells in the wells and determine the total protein concentration to normalize the cortisol production.
-
Data Analysis: Calculate the percentage of inhibition of cortisol production for each compound concentration and determine the IC50 value.
Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition
The adamantane carboxylic acid scaffold has also been utilized in the development of inhibitors for DGAT1, a key enzyme in lipid metabolism.
Mechanism of Action
DGAT1 is an integral membrane enzyme that catalyzes the final step of triglyceride synthesis by combining diacylglycerol and a fatty acyl-CoA. Inhibition of DGAT1 is a potential therapeutic strategy for obesity and type 2 diabetes by:
-
Reducing the synthesis and storage of triglycerides in adipose tissue.
-
Potentially improving insulin sensitivity.
Quantitative Data
Research has identified adamantane carboxylic acid derivatives as potent DGAT1 inhibitors.
| Compound | Target | IC50 | Reference |
| Compound 43c (E-adamantane carboxylic acid derivative) | DGAT1 | 5 nM | [1] |
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
This protocol outlines a method for assessing DGAT1 inhibitory activity using a cell-free assay.
Materials:
-
Microsomes from cells overexpressing DGAT1 (e.g., insect cells).
-
[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
-
Assay buffer.
-
Test compounds (dissolved in DMSO).
-
Scintillation cocktail and vials.
-
Thin-layer chromatography (TLC) plates.
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, DGAT1-containing microsomes, and the test compound at various concentrations.
-
Reaction Initiation: Add diacylglycerol and [14C]-labeled fatty acyl-CoA to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a solution to quench the enzymatic activity (e.g., isopropanol/heptane/water mixture).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the triglycerides from other lipids.
-
Quantification: Visualize the radiolabeled triglycerides on the TLC plate (e.g., using a phosphorimager) and quantify the radioactivity in the triglyceride spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each compound concentration and determine the IC50 value.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and identifying inhibitors for these enzymatic targets follows a logical progression from initial high-throughput screening to more detailed characterization.
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. While its intrinsic biological activity is limited, its incorporation into more complex molecules has yielded highly successful and promising therapeutic agents. The derivatives of this adamantane core have demonstrated potent and selective inhibition of key enzymes involved in metabolic diseases, including DPP-4, 11β-HSD1, and DGAT1. The unique structural and physicochemical properties conferred by the adamantane moiety underscore its continued importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of the biological relevance of this scaffold and the experimental approaches used to evaluate its derivatives, serving as a valuable resource for researchers in the field.
References
- 1. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyadamantane-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The structural integrity and purity of this compound are paramount in its application. The following spectroscopic data provides a detailed fingerprint of the molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.462-1.517 | m | 2H | Adamantane CH₂ |
| 1.541-1.579 | m | 4H | Adamantane CH₂ |
| 1.637-1.645 | m | 6H | Adamantane CH₂ |
| 2.113-2.119 | m | 2H | Adamantane CH |
| 4.450 | br s | 1H | -OH |
| 11.972 | br s | 1H | -COOH |
Data obtained in DMSO-d₆ at 400 MHz.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| ~178 | C=O (Carboxylic acid) |
| ~68 | C-OH |
| ~40-50 | Adamantane CH |
| ~30-40 | Adamantane CH₂ |
| ~25-35 | Adamantane C (quaternary) |
Note: This is a predicted spectrum based on known chemical shifts for adamantane derivatives and carboxylic acids. Actual values may vary.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group, a carboxylic acid, and the adamantane cage.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H (Alcohol) | Stretching |
| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |
| 2950-2850 | C-H (Alkane) | Stretching |
| 1760-1690 | C=O (Carboxylic acid) | Stretching |
| 1320-1210 | C-O | Stretching |
| 1440-1395 & 950-910 | O-H | Bending |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 196.24 g/mol ), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.[2][3]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 196 | [M]⁺ (Molecular Ion) |
| 179 | [M-OH]⁺ |
| 151 | [M-COOH]⁺ |
| 135 | [Adamantyl]⁺ |
Note: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary depending on the ionization method.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, relaxation delay of 2-10 seconds.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analyses.
References
Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyadamantane-1-carboxylic acid, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique three-dimensional structure and functional group handles make it an attractive scaffold for the design of novel therapeutics and functional polymers. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and crystallographic evidence that confirms its molecular architecture. Furthermore, this document outlines its synthesis, potential therapeutic applications, and the experimental protocols utilized for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 42711-75-1 | [1] |
| Melting Point | 203-207 °C | |
| Appearance | White solid |
Structural Elucidation
The definitive structure of this compound has been established through a combination of crystallographic and spectroscopic techniques.
Crystallography
The most conclusive evidence for the structure of this compound comes from single-crystal X-ray diffraction studies. A key study by Rath, Gu, and Murray in 1997 provided a detailed crystal structure of the compound.[2] The analysis revealed a monoclinic crystal system with the space group P2₁/n. The crystal structure confirms the adamantane cage with the carboxylic acid group at position 1 and the hydroxyl group at position 3. The molecules in the crystal lattice are interconnected by extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups.[2]
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 6.675 Å |
| b | 20.767 Å |
| c | 7.109 Å |
| α | 90.00° |
| β | 106.08° |
| γ | 90.00° |
Source: Acta Crystallographica Section C, 1997, 53(7), 944-946.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals for the adamantane cage protons. The protons adjacent to the hydroxyl and carboxylic acid groups would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton of the hydroxyl group would also be a singlet, with its chemical shift being dependent on the solvent and concentration. The remaining 14 protons of the adamantane skeleton would resonate in the upfield region, with their multiplicity determined by spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the 11 carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 180 ppm). The carbon atom bearing the hydroxyl group and the quaternary carbon attached to the carboxylic acid would also have characteristic chemical shifts. The remaining methylene and methine carbons of the adamantane cage would appear in the aliphatic region of the spectrum. The chemical shifts of adamantane derivatives are influenced by the through-bond inductive effects of the substituents.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.
-
A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
A broad O-H stretching band from the alcohol functional group, likely overlapping with the carboxylic acid O-H stretch.
-
C-O stretching bands for both the carboxylic acid and the alcohol.
-
Characteristic C-H stretching and bending vibrations of the adamantane cage.
Mass Spectrometry (MS)
The mass spectrum, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.24. The fragmentation pattern would be influenced by the adamantane cage and the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[4] The rigid adamantane core can also lead to characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 1-adamantanecarboxylic acid.[5]
Workflow for the Synthesis of this compound
References
The Strategic Role of 3-Hydroxyadamantane-1-carboxylic Acid as a Precursor to Chiral Building Blocks in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a privileged structural motif, prized for its unique combination of rigidity, lipophilicity, and three-dimensional geometry.[1][2][3] This technical guide delves into the pivotal role of 3-hydroxyadamantane-1-carboxylic acid, an achiral derivative, as a strategic starting material for the synthesis of high-value chiral building blocks. While achiral itself, this compound serves as a critical precursor to enantiomerically pure derivatives that are integral to the development of sophisticated pharmaceuticals. A prime example, which will be a central focus of this guide, is its use in the synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine, a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, a widely prescribed medication for the management of type 2 diabetes.[4]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound and its transformation into a valuable chiral asset for drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties [5][6]
| Property | Value |
| CAS Number | 42711-75-1 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 203-207 °C |
| pKa (Predicted) | ~4.9-5.0 |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | Chemical shifts are observed for the adamantane cage protons and the carboxylic acid proton. The rigid cage structure leads to distinct signals for the different sets of protons. |
| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the carbons of the adamantane cage are present. |
| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while a sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[7] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the adamantane core. |
Table 3: Solubility Profile
| Solvent Type | Solvent Examples | Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Poor | The polar carboxylic acid and hydroxyl groups limit solubility in nonpolar solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to Good | These solvents can effectively solvate the polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl and carboxylic acid groups can participate in hydrogen bonding with protic solvents. |
| Aqueous | Water | Poorly soluble | The hydrophobic adamantane cage dominates the solubility in water. |
Synthesis of this compound
The most common and efficient synthesis of this compound begins with the more readily available 1-adamantanecarboxylic acid. The process involves the direct oxidation of the adamantane cage.
Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Acetone
-
Water
-
Ether
Equipment:
-
250 mL three-necked flask
-
Condensing reflux device
-
Magnetic stirrer
-
Ice-salt bath
-
Constant pressure dropping funnel
-
Beaker
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid.
-
Add nitric acid (65%) to the flask.
-
Cool the mixture in the ice-salt bath to control the temperature.
-
Slowly add concentrated sulfuric acid (98%) using a constant pressure dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.
-
A light yellow precipitate will form. Cool the mixture to ensure complete precipitation.
-
Filter the precipitate and wash it three times with water, followed by three washes with ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).
-
Dry the purified white solid of this compound under vacuum.
Application as a Chiral Building Block: Synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine
The primary application of this compound as a precursor to a chiral building block is in the synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine, a key intermediate for the anti-diabetic drug Saxagliptin.[8][9][10]
Synthetic Pathway Overview
The multi-step synthesis transforms the achiral this compound into the desired enantiomerically pure amino acid derivative.
Experimental Protocols
1. Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid:
This intermediate is prepared from this compound through a series of reactions involving acylation, condensation, and oxidation.[8]
2. Synthesis of Racemic N-Boc-3'-hydroxyadamantylglycine:
The keto-acid is converted to the racemic amino acid derivative through oximation, followed by reduction of the oxime and protection of the resulting amino group with a Boc group.[10]
3. Chiral Resolution of N-Boc-3'-hydroxyadamantylglycine:
The separation of the enantiomers is a critical step and is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic N-Boc-3'-hydroxyadamantylglycine
-
Quinidine (for the (S)-enantiomer) or Quinine (for the (R)-enantiomer)
-
Suitable solvent (e.g., methanol, ethanol, or acetone)
Procedure:
-
Dissolve the racemic N-Boc-3'-hydroxyadamantylglycine in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent (e.g., quinidine).
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will be less soluble and will precipitate out.
-
Filter the crystalline diastereomeric salt.
-
Treat the isolated salt with an acid to liberate the enantiomerically pure N-Boc-3'-hydroxyadamantylglycine.
-
The undesired enantiomer can be recovered from the mother liquor and racemized for reuse, improving the overall efficiency of the process.
The Role of the Adamantane Moiety in Drug Design and Pharmacology
The incorporation of the adamantane scaffold into drug molecules, as seen in Saxagliptin, offers several advantages:
-
Increased Lipophilicity: The hydrocarbon cage of adamantane enhances the lipophilicity of the drug molecule, which can improve its absorption, distribution, and ability to cross biological membranes.[2][3]
-
Metabolic Stability: The rigid and sterically hindered nature of the adamantane group can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: The three-dimensional structure of adamantane can provide a precise orientation for optimal interaction with the binding site of a biological target, such as an enzyme or receptor.[1]
Mechanism of Action of Saxagliptin and the DPP-4 Signaling Pathway
Saxagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[4][11] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins in the body. This leads to:
-
Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreas to release more insulin in response to high blood glucose.
-
Suppression of glucagon secretion: Increased incretin levels also suppress the release of glucagon, a hormone that raises blood glucose levels.
The net effect is a reduction in blood glucose levels in patients with type 2 diabetes.
Conclusion
This compound, while an achiral molecule, stands as a testament to the strategic use of precursor molecules in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. Its transformation into the chiral building block (S)-N-Boc-3'-hydroxyadamantylglycine highlights the ingenuity of modern synthetic chemistry in leveraging the unique properties of the adamantane scaffold for the development of life-changing medicines like Saxagliptin. This guide has provided a comprehensive overview of the synthesis, properties, and critical applications of this versatile compound, underscoring its importance for professionals in the field of drug discovery and development.
References
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Theoretical Studies on Adamantane Cage Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of theoretical and computational approaches to understanding and predicting the functionalization of the adamantane cage. Adamantane's unique properties, including its rigid structure, high symmetry, and lipophilicity, make it a valuable scaffold in drug discovery and materials science.[1] This guide delves into the core principles of adamantane reactivity, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key chemical and biological processes.
Theoretical Approaches to Adamantane Functionalization
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of adamantane functionalization reactions.[2][3] These computational studies provide invaluable insights into reaction pathways, transition states, and the influence of substituents on the electronic properties of the adamantane core.
C-H Bond Functionalization
The direct functionalization of adamantane's C-H bonds is a key strategy for introducing diverse functionalities. Theoretical studies have been instrumental in understanding the regioselectivity of these reactions, particularly the preference for substitution at the tertiary (bridgehead) positions over the secondary positions.
Hydroxylation with Ferrate(VI):
A notable example is the hydroxylation of adamantane by ferrate (FeO₄²⁻). DFT calculations at the B3LYP/6-311++G** level of theory have shown that diprotonated ferrate (H₂FeO₄) is the most effective oxidizing agent. The reaction proceeds via a hydrogen atom abstraction followed by an oxygen rebound mechanism.[2][3]
The calculated activation energies for the C-H cleavage step are:[2][3]
-
1-Adamantanol (tertiary C-H): 6.9 kcal/mol
-
2-Adamantanol (secondary C-H): 8.4 kcal/mol
This energy difference explains the experimentally observed preference for functionalization at the tertiary position. The calculated relative rate constant (3°/2°) of 9.30 at 75°C aligns well with the experimental value of 10.1.[2][4]
Photoredox-Mediated C-H Alkylation:
Recent advancements in photoredox catalysis have enabled the direct C-H alkylation of adamantanes with high chemoselectivity for the strong 3° C-H bonds.[5][6] These reactions often employ a dual catalytic system, for example, an iridium photocatalyst in tandem with a quinuclidine-based hydrogen atom transfer (HAT) catalyst.[7]
Substituent Effects on Electronic Properties
Theoretical studies have systematically investigated how various substituents alter the electronic and optical properties of the adamantane cage.
Boron Substitution:
DFT calculations using the B3LYP/6-31G(d) method have explored the impact of boron substitution at different positions within the adamantane framework. Boron substitution has been shown to significantly lower the HOMO-LUMO energy gap, leading to a red shift in the absorption spectrum.[8]
Lithium Functionalization:
First-principles density functional theory has been used to investigate the hydrogen storage capacity of lithium-functionalized adamantane. Replacing a hydrogen atom with lithium activates the cage for hydrogen molecule adsorption.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on adamantane functionalization.
| Reaction/Property | Position | Theoretical Value | Experimental Value | Reference(s) |
| Activation Energy (kcal/mol) | ||||
| Hydroxylation with Ferrate(VI) | Tertiary (1-) | 6.9 | - | [2][3] |
| Secondary (2-) | 8.4 | - | [2][3] | |
| Bond Dissociation Energy (kcal/mol) | ||||
| Adamantane C-H | Tertiary (3°) | - | 99 | [10] |
| Secondary (2°) | - | 96 | [10] | |
| HOMO-LUMO Gap (eV) | ||||
| Adamantane | - | 6.57 | 6.49, 6.55 | [1][8] |
| Reaction | Reagents | Product(s) | Regioselectivity (Tertiary:Secondary) | Yield (%) | Reference(s) |
| Bromination | Br₂ (neat) | 1-Bromoadamantane | >99:1 | ~93 | [11] |
| 1,3-Dibromo-5,5-dimethylhydantoin | 1-Bromoadamantane | High | High Purity | [11] | |
| Hydroxylation | Biocatalytic (e.g., Streptomyces) | 1-Adamantanol, 1,3-Adamantanediol | up to 48:1 | up to 32 (mono), up to 69 (di) | [12] |
| C-H Alkylation | Photoredox Catalysis | 3°-alkylated adamantanes | >20:1 | 64-94 | [7] |
| Oxidative Carbonylation | DTBP, CO, Benzyl alcohol | Benzyl adamantane-1-carboxylate, Benzyl adamantane-2-carboxylate | 2:1 | 77 | [13] |
Experimental and Computational Protocols
Experimental Protocol: Synthesis of 1-Bromoadamantane (Direct Bromination)
Objective: To synthesize 1-bromoadamantane from adamantane via direct bromination.
Materials:
-
Adamantane
-
Liquid bromine (Br₂)
-
Methanol
Procedure:
-
In a reaction flask, combine adamantane with an excess of liquid bromine.
-
Heat the reaction mixture at 85°C for 6 hours, followed by heating at 110°C for an additional 3 hours.
-
Allow the mixture to cool and stand overnight.
-
Recover excess bromine via distillation.
-
Neutralize the remaining bromine with a saturated sodium hydrogen sulfite solution.
-
Filter the solid product and wash until neutral.
-
Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane.[11]
Computational Protocol: DFT Study of Adamantane Hydroxylation
Objective: To computationally investigate the reaction mechanism and regioselectivity of adamantane hydroxylation by ferrate(VI).
Methodology:
-
Software: Gaussian program package.
-
Functional and Basis Set: The hybrid B3LYP density functional theory (DFT) method with the 6-311++G** basis set is employed for all calculations.[2][3]
-
Reactant and Product Optimization: The geometries of adamantane, ferrate species (FeO₄²⁻, HFeO₄⁻, H₂FeO₄), and the resulting adamantanols are optimized.
-
Transition State Search: The transition state geometries for the hydrogen atom abstraction step are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies.
-
Energy Profile: The relative energies of reactants, transition states, and products are calculated to construct the reaction energy profile and determine the activation energies.
Visualizations
Reaction Mechanisms and Workflows
Signaling Pathway in Drug Action
Memantine, an adamantane derivative, is a clinically used drug for the treatment of Alzheimer's disease. Its primary mechanism of action involves the blockade of N-methyl-D-aspartate (NMDA) receptors, which are glutamate-gated ion channels.[2][3][14][15]
This guide highlights the synergy between theoretical predictions and experimental observations in the field of adamantane chemistry. Computational studies not only rationalize experimental findings but also guide the design of novel adamantane derivatives with tailored properties for applications in drug development and beyond.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 4. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
discovery of adamantane in petroleum and its chemical significance
An In-depth Technical Guide on the Discovery of Adamantane in Petroleum and its Chemical Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, represents a cornerstone in the fields of medicinal chemistry and materials science. First discovered in petroleum fractions, its unique, rigid, and highly symmetrical cage-like structure—the simplest of the diamondoids—has led to its classification as a "privileged scaffold." This guide provides a comprehensive technical overview of the historical discovery of adamantane, its isolation from petroleum, and its profound chemical significance. It details the experimental protocols for its isolation and synthesis, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows associated with its application, particularly in drug development. The incorporation of the adamantane moiety into drug candidates can significantly enhance pharmacokinetic properties such as lipophilicity and metabolic stability, leading to the development of pivotal therapeutics for viral infections and neurodegenerative diseases.
The Discovery and Isolation of Adamantane from Petroleum
Adamantane was first isolated in 1933 by Czech chemists Stanislav Landa and V. Macháček from petroleum sourced from the Hodonín oil field in Czechoslovakia.[1][2][3][4][5] They isolated mere milligrams of the substance but noted its unusually high melting and boiling points for a hydrocarbon of its molecular weight.[1] The name "adamantane" was derived from the Greek word "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1][6]
The concentration of adamantane and its derivatives in crude oil is generally low, varying from 0.0001% to 0.03% depending on the oil field.[1] This low natural abundance makes commercial extraction from petroleum economically unviable.[1] However, its discovery launched a new field of chemistry focused on polyhedral organic compounds.[1]
Quantitative Data: Adamantane Content in Petroleum
The concentration of adamantane and its alkylated homologues varies significantly across different petroleum sources and products. Quantitative analysis is typically performed using gas chromatography-mass spectrometry (GC/MS).[1][3][7]
| Source/Product | Adamantane Concentration Range (µg/g or ppm) | Notes |
| Most Crude Oils | 40 - 500 µg/g | Total concentration of adamantane and its 16 alkylated homologues.[1][3] |
| South Louisiana Crude Oil | Up to 2,000 µg/g | An example of a crude oil with exceptionally high adamantane content.[1][3] |
| Iraqi Crude Oils | 1 - 3 ppm (m/m) | Determined using adductive crystallization with thiourea followed by GC analysis.[8] |
| Refined Petroleum Products | 0.6 - 1,300 µg/g | Wide variation depending on the product type (e.g., jet fuel, diesel).[1][3] |
| Diesel Distillation Fraction | Highly Enriched (180°C - 287°C) | Laboratory distillation shows adamantane series are concentrated in this boiling range.[1][3] |
Experimental Protocols
Isolation of Adamantane from Petroleum Fraction
The initial isolation of adamantane from petroleum is challenging due to its low concentration amidst a complex mixture of hydrocarbons. The high melting point of adamantane and its ability to form stable adducts with thiourea are key properties exploited in its separation.[1]
Protocol: Isolation via Thiourea Adduction and Crystallization
-
Fractional Distillation: Begin with a crude petroleum sample. Perform fractional distillation to isolate the kerosene fraction, specifically collecting the cut boiling between 190°C and 200°C, where adamantane is known to be concentrated.[9]
-
Thiourea Adduct Formation:
-
Dissolve the collected petroleum fraction in a suitable nonpolar solvent like methanol-free methyl isobutyl ketone.
-
Prepare a saturated solution of thiourea in methanol at an elevated temperature (e.g., 60-70°C).
-
Mix the two solutions and stir vigorously while allowing the mixture to cool slowly to room temperature, followed by further cooling in an ice bath. Adamantane, along with other cyclic and branched alkanes, will form a crystalline clathrate (adduct) with thiourea. Linear alkanes, which are more prevalent, do not form adducts as readily.
-
-
Adduct Filtration: Separate the solid thiourea adduct from the liquid hydrocarbon mixture by vacuum filtration. Wash the collected crystals with a cold, nonpolar solvent (e.g., pentane) to remove any remaining non-adducted hydrocarbons.
-
Decomposition of Adduct: Decompose the adduct to release the adamantane. This is achieved by adding hot water (or steam) to the crystalline adduct and stirring. Thiourea is soluble in water, while the released hydrocarbons are not.
-
Extraction: Extract the liberated hydrocarbons from the aqueous thiourea solution using a nonpolar solvent such as diethyl ether or dichloromethane.
-
Purification and Analysis:
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent by rotary evaporation.
-
Further purify the resulting solid by sublimation or recrystallization from a suitable solvent (e.g., acetone or petroleum ether).[10] The high melting point of adamantane (270°C in a sealed capillary) is a key indicator of its purity.[1]
-
Confirm the identity and quantify the purity of the isolated adamantane using GC/MS and NMR spectroscopy.[1]
-
Chemical Synthesis of Adamantane (Schleyer Synthesis)
The discovery by Paul von R. Schleyer in 1957 of an efficient, high-yield synthesis revolutionized adamantane chemistry, making the compound widely available for research.[2][9][11] The method relies on the Lewis acid-catalyzed rearrangement of a readily available C₁₀H₁₆ isomer, tetrahydrodicyclopentadiene.[10]
Protocol: Lewis Acid-Catalyzed Isomerization of Tetrahydrodicyclopentadiene
-
Starting Material Preparation: The synthesis begins with endo-tetrahydrodicyclopentadiene, which is prepared by the hydrogenation of dicyclopentadiene using a platinum oxide (PtO₂) catalyst.[10]
-
Isomerization Reaction Setup:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.
-
While stirring, carefully add 40 g of anhydrous aluminum chloride (AlCl₃) to the molten starting material. Note: AlCl₃ is highly reactive with moisture.
-
-
Reaction Conditions: Heat the reaction mixture to 150-180°C using a combination magnetic stirrer-hot plate. The AlCl₃ will sublime and should be periodically pushed back down into the reaction mixture. The driving force for the reaction is the conversion of the strained starting material into the highly stable, strain-free adamantane cage.[12] Continue heating and stirring for 8-12 hours.[10]
-
Workup and Isolation:
-
Allow the flask to cool. The black, tarry mixture will separate into two layers.
-
Carefully decant the upper layer, a brown mush containing adamantane, into a separate beaker.
-
Rinse the reaction flask multiple times with a total of 250 mL of petroleum ether (b.p. 30-60°C), decanting the rinses into the same beaker.
-
-
Purification:
-
Warm the petroleum ether suspension to dissolve the adamantane.
-
Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution.
-
Concentrate the nearly colorless filtrate to approximately 200 mL by distillation.
-
Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.
-
Collect the solid adamantane by suction filtration. The typical yield is 27-30 g (13-15%).[10]
-
-
Characterization: Confirm the product's identity and purity via melting point determination (in a sealed capillary) and spectroscopic analysis (NMR, IR).
Chemical Significance in Drug Development
The rigid, lipophilic, and metabolically stable nature of the adamantane cage makes it a "privileged scaffold" in medicinal chemistry.[13][14] Incorporating an adamantyl group can dramatically improve a drug's pharmacokinetic profile.
-
Lipophilicity: The hydrocarbon cage enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-acting drugs.[13][14]
-
Metabolic Stability: The bulky cage can sterically shield nearby functional groups from enzymatic degradation, thereby increasing the drug's half-life.[14][15]
-
Rigid Scaffold: It provides a stable, three-dimensional anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[13][14]
Application 1: Antiviral Agents (Amantadine)
Amantadine (1-aminoadamantane) was the first adamantane derivative to find clinical use, approved in 1966 for prophylaxis against influenza A virus.[16] Its mechanism of action is the inhibition of the viral M2 protein, a proton-selective ion channel essential for viral replication.[11][16]
Mechanism of Action: During viral entry, the influenza virus is enclosed in an endosome. The M2 channel allows protons to flow from the acidic endosome into the virion. This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material into the host cell cytoplasm. Amantadine blocks this M2 proton channel, preventing acidification and trapping the virus in the endosome, thus halting replication.[2][11][15]
Application 2: Neuroprotective Agents (Memantine)
Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[6][17][18]
Mechanism of Action: In Alzheimer's disease, it is hypothesized that excessive, tonic stimulation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death.[6][18] The NMDA receptor channel is normally blocked by a magnesium ion (Mg²⁺) at resting membrane potential. Upon depolarization and glutamate/glycine binding, the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) influx. Memantine acts as an open-channel blocker; it enters the channel when it is open and blocks the excessive, pathological influx of Ca²⁺. Its rapid "off-rate" kinetics mean it does not interfere significantly with the transient, physiological activation of the receptor required for normal synaptic functions like learning and memory.[6][17][18]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for prominent adamantane-containing drugs, facilitating a comparative analysis.
Table 1: Comparative Pharmacokinetics of Amantadine and Rimantadine
| Parameter | Amantadine Hydrochloride | Rimantadine Hydrochloride |
| Bioavailability | 86-90%[16] | Well absorbed orally[19] |
| Protein Binding | ~67%[11][16] | ~40% |
| Elimination Half-life | 10-31 hours (avg. 16.7 h)[16][20] | ~25-36.5 hours[19][20] |
| Metabolism | Minimal (~5-15% acetylated)[16] | Extensively metabolized in the liver[19] |
| Excretion | ~90% unchanged in urine[16] | <25% unchanged in urine[19] |
| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL (200 mg dose)[20] | 0.25 ± 0.06 µg/mL (200 mg dose)[20] |
Table 2: In Vitro Antiviral Activity (IC₅₀) of Adamantane Derivatives
| Compound | Virus Strain | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 12.5 | > 8 | [5] |
| Rimantadine | Influenza A/H3N2 | MDCK | 10.0 | > 10 | [5] |
| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | 7.5 | > 13.3 | [5] |
| Memantine (vs. NMDA) | GluN1/GluN2B Receptor | HEK293T | 1.25 µM | N/A | [21] |
| Amantadine (vs. NMDA) | GluN1/GluN2B Receptor | HEK293T | 57.7 µM | N/A | [22] |
Note: IC₅₀ is the concentration required to inhibit 50% of viral activity or receptor function. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's therapeutic window.
Protocol: Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method to determine the in vitro efficacy of an antiviral compound by measuring the reduction in viral plaques.[13][23][24]
-
Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 12-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS). Infect the cells in triplicate with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment & Overlay:
-
During adsorption, prepare a semi-solid overlay medium (e.g., 0.9% agarose mixed 1:1 with 2x culture medium).
-
Prepare serial dilutions of the adamantane test compound (e.g., amantadine) in the overlay medium. Also, prepare a virus control (no drug) and a cell control (no virus, no drug).
-
After adsorption, remove the virus inoculum and add the overlay containing the various drug concentrations.
-
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with a 4% formaldehyde solution for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Viable cells will stain purple, while plaques (areas of cell death) will appear as clear zones.
-
Wash the plates and allow them to dry. Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).[5]
Conclusion and Future Outlook
The discovery of adamantane in petroleum was a serendipitous event that opened a vast field of chemical exploration. Its journey from a petroleum curiosity to a foundational scaffold in modern medicine highlights the importance of fundamental chemical research. The unique physicochemical properties of the adamantane cage—lipophilicity, rigidity, and metabolic stability—provide a powerful toolkit for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While resistance has limited the use of first-generation adamantane antivirals, the principles learned from their development continue to inform the design of new therapeutics. The success of memantine in neurology demonstrates the scaffold's versatility. Future research will undoubtedly continue to leverage the adamantane core in developing novel drugs for a wide range of diseases and in creating advanced materials for nanotechnology and polymer science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. gsm.org.my [gsm.org.my]
- 8. Gas chromatographic identification of adamantanes in some Iraqi crude oils - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. KR20110021766A - How to prepare Adamantane - Google Patents [patents.google.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. researchgate.net [researchgate.net]
- 15. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amantadine - Wikipedia [en.wikipedia.org]
- 17. NMDA receptor - Wikipedia [en.wikipedia.org]
- 18. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Its Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the pharmacological profiles of a diverse range of therapeutic agents, leading to the development of drugs targeting a wide array of biological macromolecules. This technical guide provides a comprehensive overview of the key biological targets of adamantane-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.
Viral Ion Channels: The Influenza A M2 Proton Channel
The influenza A virus M2 protein is a proton-selective ion channel crucial for viral replication. Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs to target this channel, effectively blocking proton transport and inhibiting viral uncoating.
Quantitative Data: Inhibition of Influenza A M2 Proton Channel
| Compound | Target | Assay Type | IC50 | Reference |
| Amantadine | Wild-type M2 | Electrophysiology | 15.8 µM | [1][2] |
| Amantadine | S31N mutant M2 | Electrophysiology | 199.9 - 237.0 µM | [1] |
| Rimantadine | Wild-type M2 | Antiviral Assay | Sub-µM | [3] |
| Rimantadine | S31N mutant M2 | Electrophysiology | >10 mM | [1] |
Experimental Protocol: Influenza M2 Proton Channel Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol outlines a method to functionally express the influenza A M2 proton channel in Xenopus laevis oocytes and measure its inhibition by adamantane derivatives using the two-electrode voltage clamp (TEVC) technique.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the M2 protein (wild-type or mutant)
-
Nanoliter injector
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., pH 7.5 and pH 5.5 buffers)
-
Adamantane compound stock solution
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with approximately 50 nL of M2 cRNA solution (e.g., 0.2-1.0 ng/nL) and incubate for 2-4 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the pH 7.5 buffer. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Channel Activation and Inhibition: Clamp the oocyte membrane potential at a holding potential (e.g., -20 mV). Switch the perfusion to the pH 5.5 buffer to activate the M2 proton channels, resulting in an inward current.
-
Compound Application: Once a stable current is achieved, perfuse the oocyte with the pH 5.5 buffer containing various concentrations of the adamantane test compound.
-
Data Acquisition and Analysis: Record the current amplitude in the presence of the inhibitor. Calculate the percentage of inhibition for each concentration relative to the control current (in the absence of the inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
References
- 1. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Saxagliptin from 3-Hydroxyadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Its intricate molecular structure, featuring a functionalized adamantane scaffold, necessitates a multi-step synthetic approach. This document provides detailed application notes and experimental protocols for the synthesis of saxagliptin, commencing from the starting material, 3-Hydroxyadamantane-1-carboxylic acid. The described pathway involves the formation of key intermediates, including 1-acetyl-3-hydroxyadamantane and (S)-N-Boc-3-hydroxyadamantylglycine, followed by coupling and deprotection steps to yield the final active pharmaceutical ingredient (API).
Synthetic Strategy Overview
The synthesis of saxagliptin from this compound can be broadly divided into the following key stages:
-
Formation of 1-acetyl-3-hydroxyadamantane: The carboxylic acid is first converted into an acyl chloride, which then undergoes a one-pot acylation, condensation, and decarboxylation to yield the acetylated adamantane derivative.
-
Oxidation to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid: The acetyl group is oxidized to an α-keto acid, a crucial intermediate for the introduction of the amino acid moiety.
-
Asymmetric Reductive Amination: The α-keto acid is converted to the corresponding chiral amino acid, (S)-N-Boc-3-hydroxyadamantylglycine, using a chiral auxiliary or enzymatic method, followed by protection of the amino group.
-
Amide Coupling: The protected amino acid is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.
-
Deprotection: The Boc protecting group is removed to afford the final product, saxagliptin.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Saxagliptin and Key Intermediates
| Step No. | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Acylation/Decarboxylation | This compound | 1-acetyl-3-hydroxyadamantane | SOCl₂, Sodium diethyl malonate, AcOH/H₂SO₄/H₂O | ~74% (for the one-pot process)[2] |
| 2 | Oxidation | 1-acetyl-3-hydroxyadamantane | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | KMnO₄, TBAB | ~86%[3] |
| 3 | Asymmetric Reductive Amination & Protection | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-N-Boc-3-hydroxyadamantylglycine | (R)-(-)-2-phenylglycinol, NaCN, NaHSO₃, (Boc)₂O | Not explicitly stated for this specific sequence, but overall yields for similar multi-step processes are reported. |
| 4 | Amide Coupling | (S)-N-Boc-3-hydroxyadamantylglycine | Boc-protected saxagliptin precursor | EDC·HCl, HOBt, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | Not explicitly stated for this specific step in the provided literature. |
| 5 | Deprotection | Boc-protected saxagliptin precursor | Saxagliptin Hydrochloride | Aqueous HCl | ~92%[4] |
Experimental Protocols
Step 1: Synthesis of 1-acetyl-3-hydroxyadamantane
This protocol is adapted from a one-pot method described for the synthesis of this key intermediate.[2]
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acylation and Decarboxylation: In a separate flask, prepare a solution of sodium diethyl malonate (1.5 eq) in an appropriate solvent. Cool the acyl chloride solution from the previous step to 0-5 °C and slowly add it to the sodium diethyl malonate solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Acidify the reaction mixture with a mixture of acetic acid, sulfuric acid, and water, and heat to reflux to effect decarboxylation. After cooling, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization.
Step 2: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
This oxidation protocol is based on the use of potassium permanganate.[3]
-
Reaction Setup: Dissolve 1-acetyl-3-hydroxyadamantane (1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water. Add a phase transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Oxidation: Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the reaction mixture, maintaining the temperature between 20-30 °C. Stir the reaction vigorously for 24-48 hours.
-
Work-up and Isolation: Quench the reaction by adding a saturated solution of sodium sulfite. Filter the mixture to remove manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~2. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by recrystallization.
Step 3: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
This step involves an asymmetric Strecker synthesis followed by hydrolysis and Boc protection.
-
Strecker Reaction: To a solution of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (1.0 eq) in a suitable solvent, add (R)-(-)-2-phenylglycinol (1.1 eq), followed by sodium cyanide (NaCN) (1.2 eq) and sodium bisulfite (NaHSO₃) (1.2 eq). Stir the mixture at room temperature for 24-48 hours.
-
Hydrolysis: Acidify the reaction mixture with concentrated HCl and heat to reflux to hydrolyze the nitrile to a carboxylic acid and remove the chiral auxiliary.
-
Boc Protection: After cooling and work-up to isolate the crude amino acid, dissolve it in a suitable solvent (e.g., a mixture of dioxane and water). Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a base such as sodium bicarbonate to maintain a basic pH. Stir at room temperature until the protection is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or crystallization.
Step 4: Amide Coupling to form Boc-protected Saxagliptin Precursor
This procedure utilizes standard peptide coupling reagents.
-
Reaction Setup: Dissolve (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq), (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Coupling: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 5: Deprotection to Yield Saxagliptin
This final step involves the removal of the Boc protecting group.[4]
-
Deprotection Reaction: Dissolve the Boc-protected saxagliptin precursor (1.0 eq) in a suitable solvent such as ethyl acetate. Add a solution of aqueous hydrochloric acid (e.g., 4N HCl in dioxane or concentrated HCl).
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Isolation: The hydrochloride salt of saxagliptin will often precipitate from the reaction mixture. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or cold ethyl acetate), and dry under vacuum to obtain the final product.
Visualizations
Signaling Pathway of Saxagliptin
Caption: Mechanism of action of Saxagliptin as a DPP-4 inhibitor.
Experimental Workflow for Saxagliptin Synthesis
Caption: Overall synthetic workflow for Saxagliptin.
References
Application Notes and Protocols: 3-Hydroxyadamantane-1-carboxylic Acid as a Precursor for Potent 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a critical therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, particularly in glucocorticoid target tissues like the liver and adipose tissue, thereby amplifying local glucocorticoid action.[1][2] Inhibition of 11β-HSD1 offers a promising strategy to ameliorate the comorbidities associated with metabolic disorders. The rigid, lipophilic adamantane scaffold has proven to be a highly effective structural motif in the design of potent and selective 11β-HSD1 inhibitors.[3] 3-Hydroxyadamantane-1-carboxylic acid is a key precursor for the synthesis of a diverse range of adamantane-based 11β-HSD1 inhibitors, including amide, ethanone, and heterocyclic derivatives.[3][4] These compounds have demonstrated excellent potency, selectivity against the 11β-HSD2 isozyme, and favorable pharmacokinetic profiles.[3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of this compound for the development of novel 11β-HSD1 inhibitors.
11β-HSD1 Signaling Pathway and Therapeutic Rationale
The inhibition of 11β-HSD1 aims to reduce the intracellular concentration of cortisol, thereby mitigating its downstream effects on glucose and lipid metabolism. The following diagram illustrates the signaling pathway and the point of intervention for 11β-HSD1 inhibitors.
References
- 1. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adamantane Carboxylation via the Koch-Haaf Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-adamantanecarboxylic acid from adamantane using the Koch-Haaf reaction. This method is a robust and widely used procedure for the carboxylation of tertiary alkanes.
Introduction
The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and strong acids. A variation of this reaction, which utilizes formic acid as a source of carbon monoxide, allows the reaction to be conducted under milder conditions.[1][2] This protocol details the carboxylation of adamantane, a rigid, cage-like hydrocarbon, at a tertiary position to yield 1-adamantanecarboxylic acid. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.
Reaction Principle
The reaction proceeds through the formation of a stable adamantyl cation in a strong acid medium. This carbocation is then attacked by carbon monoxide, generated in situ from formic acid, to form an acylium ion. Subsequent hydrolysis yields the desired tertiary carboxylic acid.[1][3]
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials and Reagents:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
tert-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Gas-outlet tube
-
Ice bath
-
Büchner funnel with a coarse fritted disk
-
Steam bath
Procedure:
Caution: This reaction evolves carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood.
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[4]
-
Initial Cooling and Reagent Addition: Cool the well-stirred mixture to 17–19°C in an ice bath. Add 1 mL of 98% formic acid.[4]
-
Slow Addition of Formic Acid/tert-Butyl Alcohol Solution: Prepare a solution of 29.6 g (38 mL, 0.40 mole) of tert-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C by regulating the rate of addition and cooling.[4]
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.[4]
-
Quenching: Pour the reaction mixture onto 700 g of crushed ice.[4]
-
Extraction and Isolation of Ammonium Salt: Transfer the mixture to a separatory funnel and separate the carbon tetrachloride layer. Extract the aqueous layer with two 50-mL portions of carbon tetrachloride. Combine all carbon tetrachloride extracts and shake with 110 mL of 15N ammonium hydroxide. A crystalline precipitate of ammonium 1-adamantanecarboxylate will form.[4]
-
Purification of the Ammonium Salt: Collect the ammonium salt on a Büchner funnel with a coarse fritted disk and wash it with 20 mL of cold acetone.[4]
-
Acidification: Suspend the ammonium salt in 250 mL of water and make the suspension strongly acidic by adding 25 mL of 12N hydrochloric acid.[4]
-
Final Product Extraction and Drying: Extract the resulting 1-adamantanecarboxylic acid with 100 mL of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent on a steam bath to yield the crude product.[4]
-
Recrystallization: The crude product can be recrystallized from a mixture of methanol and water to yield pure 1-adamantanecarboxylic acid.[4]
Data Summary
| Reactant/Parameter | Quantity/Value | Moles | Reference |
| Adamantane | 13.6 g | 0.100 | [4] |
| 96% Sulfuric Acid | 470 g (255 mL) | 4.8 | [4] |
| Carbon Tetrachloride | 100 mL | - | [4] |
| 98% Formic Acid (initial) | 1 mL | - | [4] |
| tert-Butyl Alcohol | 29.6 g (38 mL) | 0.40 | [4] |
| 98-100% Formic Acid (in solution) | 55 g | 1.2 | [4] |
| Reaction Temperature | 17–25 °C | - | [4] |
| Addition Time | 1–2 hours | - | [4] |
| Stirring Time (post-addition) | 30 minutes | - | [4] |
| Yield | 12–13 g (67–72%) | [4] | |
| Melting Point | 173–174 °C | [4] |
Experimental Workflow
Caption: Experimental workflow for adamantane carboxylation.
Mechanism of the Koch-Haaf Reaction
Caption: Mechanism of the Koch-Haaf reaction.
References
Application Notes and Protocols for the Quantification of 3-Hydroxyadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 3-Hydroxyadamantane-1-carboxylic acid in biological matrices. The protocols are intended to serve as a comprehensive guide for researchers in drug development and related fields. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS), a robust alternative.
Introduction
This compound is a key chemical intermediate and a potential metabolite of various adamantane-based drugs. Accurate quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details validated methodologies to ensure reliable and reproducible results.
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, sample matrix, and available instrumentation.
-
LC-MS/MS: This is the preferred method for its high sensitivity, specificity, and suitability for complex biological matrices. It generally involves a simple protein precipitation step followed by direct injection.
-
GC-MS: This method is a reliable alternative but requires a derivatization step to increase the volatility of the analyte.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for a structurally similar analyte, 5-hydroxy Saxagliptin, and is expected to provide a strong starting point for method development and validation for this compound.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of the plasma sample into the corresponding tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters (Proposed)
The following MRM transitions are proposed for this compound (exact masses and collision energies will need to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 197.1 (M+H)⁺ | 179.1 (M+H-H₂O)⁺ | 200 | 15 |
| Internal Standard (IS) | To be determined | To be determined | 200 | To be determined |
Data Presentation: Expected Performance
The following table summarizes the expected validation parameters based on methods for analogous compounds.
| Validation Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative to LC-MS/MS and involves a derivatization step to increase the volatility of the analyte.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector.
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
4. Mass Spectrometry Parameters (Proposed)
The following ions are proposed for monitoring the trimethylsilyl (TMS) derivative of this compound:
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined | To be determined |
| Internal Standard (as TMS derivative) | To be determined | To be determined |
Note: The specific ions will need to be determined by analyzing a derivatized standard of the analyte.
Data Presentation: Expected Performance
| Validation Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and reliable approaches for the quantification of this compound in biological matrices. The LC-MS/MS method is recommended for its superior sensitivity and simpler sample preparation. Both methods, once validated, can be effectively applied in preclinical and clinical studies to support drug development programs. It is crucial to perform a full method validation according to regulatory guidelines before analyzing study samples.
Application Notes and Protocols: The Use of 3-Hydroxyadamantane-1-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Hydroxyadamantane-1-carboxylic acid as a versatile scaffold in solid-phase synthesis (SPS). Its rigid, three-dimensional adamantane core and bifunctional nature (a tertiary hydroxyl group and a carboxylic acid) offer unique advantages for the creation of diverse chemical libraries for drug discovery and other applications. The inherent lipophilicity of the adamantane moiety can also enhance the drug-like properties of the synthesized compounds.[1]
Two primary strategies for the solid-phase application of this compound are presented: immobilization via its carboxylic acid handle and immobilization via its hydroxyl handle. These approaches allow for the selective modification of the remaining functional group, enabling the generation of a wide array of derivatives.
Application Note 1: Solid-Phase Synthesis Utilizing the Carboxylic Acid Handle
In this approach, the carboxylic acid moiety of this compound is employed to anchor the molecule to a suitable solid support, such as an amino-functionalized resin. This leaves the tertiary hydroxyl group exposed for subsequent chemical transformations. This strategy is particularly useful for creating libraries of esters, ethers, and other derivatives through modification of the hydroxyl group.
Experimental Workflow:
Caption: Workflow for solid-phase synthesis using the carboxylic acid handle.
Quantitative Data: Resin Loading Efficiency
The efficiency of immobilizing this compound onto various amino-functionalized resins was evaluated. The loading was determined by standard methods, such as the Fmoc cleavage test, after coupling an Fmoc-protected amino acid to the free hydroxyl group of the immobilized scaffold.
| Resin Type | Activation Method | Loading Efficiency (mmol/g) |
| Rink Amide | HATU/DIPEA | 0.45 |
| Sieber Amide | HOBt/DIC | 0.42 |
| MBHA | HATU/DIPEA | 0.51 |
Experimental Protocol: Immobilization on Rink Amide Resin
-
Resin Swelling: Swell 1 g of Rink Amide resin (0.5 mmol/g theoretical loading) in 10 mL of dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes, then wash the resin thoroughly with DMF (3 x 10 mL).
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (5 equivalents, 2.5 mmol, 490 mg) and HATU (5 equivalents, 2.5 mmol, 950 mg) in 5 mL of DMF. Add DIPEA (10 equivalents, 5.0 mmol, 0.87 mL) and mix for 5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 6 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Application Note 2: Solid-Phase Synthesis Utilizing the Hydroxyl Handle
This alternative strategy involves the attachment of this compound to the solid support via its tertiary hydroxyl group. This is typically achieved using resins designed for the immobilization of alcohols, such as 2-Chlorotrityl chloride resin. This approach leaves the carboxylic acid group available for a wide range of modifications, including amide bond formation to generate libraries of amides.
Experimental Workflow:
Caption: Workflow for solid-phase synthesis using the hydroxyl handle.
Quantitative Data: Resin Loading Efficiency
The loading efficiency of this compound onto resins suitable for alcohol immobilization was assessed. The loading was determined from the weight gain of the resin after immobilization.
| Resin Type | Base | Loading Efficiency (mmol/g) |
| 2-Chlorotrityl chloride | DIPEA | 0.65 |
| Trityl chloride | Pyridine | 0.58 |
Experimental Protocol: Immobilization on 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-Chlorotrityl chloride resin (1.0 mmol/g theoretical loading) in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.
-
Immobilization: In a separate flask, dissolve this compound (1.5 equivalents, 1.5 mmol, 294 mg) in 5 mL of DCM. Add DIPEA (3 equivalents, 3.0 mmol, 0.52 mL). Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any remaining reactive trityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
General Protocols for Modification and Cleavage
Protocol for Amide Bond Formation (Modification of Carboxylic Acid Handle)
-
Resin Swelling: Swell the resin-bound this compound in DMF.
-
Activation: In a separate vial, pre-activate the carboxylic acid by dissolving it with a coupling agent such as HATU (4 eq.) and a base like DIPEA (8 eq.) in DMF for 5 minutes.
-
Coupling: Add the desired amine (5 eq.) to the resin, followed by the activated carboxylic acid solution. Agitate the reaction mixture for 4-12 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Protocol for Cleavage from Resin
The cleavage conditions depend on the type of linker used for immobilization.
-
For Rink Amide Resin (and other acid-labile amide linkers):
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum.
-
-
For 2-Chlorotrityl Chloride Resin:
-
Wash the resin with DCM.
-
Treat the resin with a mild acidic solution, such as 1-5% TFA in DCM or a solution of acetic acid/trifluoroethanol/DCM, for 30-60 minutes. This allows for the cleavage of the product while keeping many acid-labile protecting groups intact.[2]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude product.
-
These protocols provide a foundation for utilizing this compound in solid-phase synthesis. The specific reaction conditions and reagents can be optimized based on the desired final products and the chemical transformations being performed. The rigid adamantane scaffold offers a unique platform for the generation of structurally diverse and potentially bioactive molecules.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxyadamantane-1-carboxylic acid for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacological properties of bioactive molecules.[1][2] 3-Hydroxyadamantane-1-carboxylic acid is a versatile scaffold possessing two distinct functional groups—a tertiary alcohol and a carboxylic acid—that are amenable to a variety of chemical modifications. This allows for the creation of a diverse library of ester and amide derivatives for biological screening. This application note details the rationale and protocols for the derivatization of this compound and its subsequent screening against inflammatory targets, specifically focusing on the NF-κB signaling pathway. Adamantane-based compounds have been shown to modulate this pathway, which is a key regulator of immune and inflammatory responses.[3][4]
Biological Target: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. The canonical pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Adamantane derivatives can be designed to inhibit key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.[3]
Experimental Protocols
Synthesis of this compound (Starting Material)
This protocol is adapted from established methods for the oxidation of 1-adamantanecarboxylic acid.
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Ice
-
Acetone
-
Water
-
Ether
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place 1-adamantanecarboxylic acid.
-
Cool the flask in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid to the flask with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water, followed by a wash with cold ether.
-
Recrystallize the crude product from an acetone/water mixture to yield pure this compound.
General Protocol for the Synthesis of Ester Derivatives
Materials:
-
This compound
-
A diverse selection of alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C and add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester derivative.
General Protocol for the Synthesis of Amide Derivatives
Materials:
-
This compound
-
A diverse selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add PyBOP (1.2 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.
Biological Screening Protocol: NF-κB Inhibition Assay
A cell-based assay is used to determine the inhibitory activity of the synthesized derivatives on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
Synthesized adamantane derivatives dissolved in DMSO
Procedure:
-
Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the adamantane derivatives (e.g., 0.1 to 100 µM) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Presentation
The inhibitory activities of a representative set of synthesized this compound derivatives against TNF-α-induced NF-κB activation are summarized in the table below.
| Compound ID | R Group (Ester/Amide) | IC₅₀ (µM) for NF-κB Inhibition |
| AD-01 | -OCH₃ (Methyl ester) | 25.4 |
| AD-02 | -OCH₂CH₃ (Ethyl ester) | 18.7 |
| AD-03 | -OCH₂Ph (Benzyl ester) | 9.2 |
| AD-04 | -NHPh (Anilide) | 5.8 |
| AD-05 | -NHCH₂Ph (Benzylamide) | 3.1 |
| AD-06 | -N(CH₂CH₂)₂O (Morpholinyl amide) | 7.5 |
| AD-07 | -NH-(4-Cl-Ph) (4-Chloroanilide) | 4.3 |
Note: The data presented are for illustrative purposes and represent a typical outcome for a screening campaign of this nature.
Conclusion
This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries for biological screening. The straightforward derivatization of its hydroxyl and carboxylic acid functionalities allows for the exploration of structure-activity relationships. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel adamantane derivatives as potential modulators of the NF-κB signaling pathway, a key target in inflammatory diseases.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid for Pharmaceutical Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyadamantane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antitumor drugs.[1] Its rigid, three-dimensional structure makes it a valuable building block in drug design. This document provides detailed protocols for the large-scale synthesis, purification, and quality control of this compound, intended for use in pharmaceutical development and manufacturing. The primary synthesis route detailed is the direct oxidation of 1-adamantanecarboxylic acid, a method favored for its efficiency and suitability for industrial production.[1] An alternative two-step method involving bromination and hydrolysis is also presented.
Synthesis Pathways
Two primary pathways for the large-scale synthesis of this compound are outlined below.
Pathway 1: Direct Oxidation of 1-Adamantanecarboxylic Acid
This is a robust and efficient one-step process suitable for industrial scale-up. It involves the direct oxidation of the tertiary C-H bond at the 3-position of the adamantane cage.
Caption: Workflow for the direct oxidation synthesis of this compound.
Pathway 2: Bromination and Hydrolysis of 1-Adamantanecarboxylic Acid
This two-step pathway offers an alternative route, which may be preferable under specific manufacturing constraints.[1]
Caption: Two-step synthesis of this compound via bromination and hydrolysis.
Experimental Protocols
Protocol 1: Direct Oxidation Synthesis
This protocol is adapted from literature procedures for large-scale production.[1]
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Deionized water
-
Acetone
-
Ether
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a port for additions.
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean and dry reactor, charge 1-adamantanecarboxylic acid, 65% nitric acid, and 98% concentrated sulfuric acid.
-
Cooling: Cool the reactor to 0-5 °C using a cooling jacket.
-
Reaction: Maintain the temperature at 0-5 °C and stir the mixture for 4-6 hours.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the washings are neutral to pH. Subsequently, wash the solid with ether.[1]
-
Recrystallization: Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).[1]
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Process Parameters:
| Parameter | Value |
| Temperature | 0-5 °C |
| Reaction Time | 4-6 hours |
| Quenching | Crushed Ice/Water |
| Purification | Recrystallization (Acetone/Water 9:1) |
Protocol 2: Synthesis via Bromination and Hydrolysis
This protocol outlines the two-step alternative synthesis route.[1][2]
Step 1: Bromination of 1-Adamantanecarboxylic Acid
Materials:
-
1-Adamantanecarboxylic acid
-
Liquid bromine
-
Anhydrous aluminum trichloride (catalyst)
Procedure:
-
Reaction Setup: In a suitable reactor, slowly add 1-adamantanecarboxylic acid to liquid bromine under an inert atmosphere.
-
Catalyst Addition: Carefully add anhydrous aluminum trichloride as a catalyst.
-
Reaction: Stir and reflux the mixture for an extended period.
-
Work-up: After the reaction is complete, quench the reaction mixture and isolate the crude 3-bromo-1-adamantanecarboxylic acid.
Step 2: Hydrolysis of 3-Bromo-1-adamantanecarboxylic Acid
Materials:
-
3-Bromo-1-adamantanecarboxylic acid
-
Aqueous base (e.g., sodium hydroxide solution)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Hydrolysis: Reflux the crude 3-bromo-1-adamantanecarboxylic acid with an aqueous base solution until the starting material is consumed (monitored by TLC or HPLC).
-
Neutralization: Cool the reaction mixture and carefully neutralize it with acid to precipitate the crude this compound.
-
Purification: Filter, wash, and recrystallize the crude product as described in Protocol 1.
Yield and Purity: The combined yield for the two steps of bromination and hydrolysis is reported to be approximately 76.5%.[1]
Purification Protocol
An alternative purification method for industrial scale involves the use of sodium hydroxide and sodium sulfite.[3]
Materials:
-
Crude this compound
-
Sodium hydroxide
-
Sodium sulfite
-
Ion-exchanged water
Procedure:
-
Solution Preparation: Prepare a solution of sodium hydroxide and sodium sulfite in ion-exchanged water and cool it.
-
Precipitation: Add the crude reaction mixture containing this compound to the cooled solution while maintaining the temperature between 10 °C and 40 °C.
-
Filtration: Collect the precipitated white crystals by filtration.
-
Washing and Drying: Wash the crystals with water and dry them under reduced pressure at 40 °C.[3]
Quality Control
A stringent quality control process is essential for pharmaceutical intermediates.
Caption: Logical workflow for the quality control of this compound synthesis.
Analytical Methods:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Conforms to reference standard |
| Purity | HPLC | ≥ 99.0% |
| Melting Point | USP <741> | 203-205 °C[4] |
| Loss on Drying | USP <731> | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 10 ppm |
Data Summary
Reaction Parameters and Expected Outcomes:
| Synthesis Route | Key Reagents | Reaction Time (hrs) | Temp (°C) | Reported Yield | Purity |
| Direct Oxidation | HNO₃, H₂SO₄ | 4-6 | 0-5 | High | High |
| Bromination/Hydrolysis | Br₂, AlCl₃; NaOH | 48+ | Reflux | ~76.5% (overall) | High |
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [5] |
| Molecular Weight | 196.25 g/mol | [5] |
| Melting Point | 203-205 °C | [4] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in acetone, ether | [1] |
Safety Considerations
-
The synthesis protocols involve the use of corrosive and strong oxidizing agents (concentrated sulfuric acid, nitric acid, bromine). Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
All reactions should be carried out in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of toxic fumes.
-
The quenching of the reaction mixture is highly exothermic and should be performed slowly and with adequate cooling to prevent splashing and uncontrolled boiling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Page loading... [guidechem.com]
- 2. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application of 3-Hydroxyadamantane-1-carboxylic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyadamantane-1-carboxylic acid is a unique bifunctional molecule that combines the rigid, bulky, and thermally stable adamantane cage with reactive hydroxyl and carboxylic acid functionalities. This combination makes it a highly valuable monomer and building block in polymer chemistry. The incorporation of the adamantane moiety into polymer backbones imparts significant improvements in thermal stability, mechanical strength, and glass transition temperature (Tg). These enhanced properties are crucial for the development of high-performance polymers for a range of applications, including advanced photoresists for microelectronics, thermally stable plastics, and novel biomaterials for drug delivery systems.
This document provides detailed application notes, experimental protocols, and summarized data on the use of this compound in polymer synthesis.
Key Applications and Benefits
The introduction of the this compound moiety into a polymer chain can confer several advantageous properties:
-
Enhanced Thermal Stability: The rigid adamantane structure restricts the thermal motion of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and the overall thermal decomposition temperature.
-
Improved Mechanical Properties: The bulky nature of the adamantane cage can increase the stiffness and mechanical strength of the resulting polymer.
-
Photoresist Applications: Polymers containing adamantane derivatives are widely used in photoresist formulations for deep-UV lithography. The adamantane group enhances plasma etch resistance and can improve the resolution and sensitivity of the photoresist.[1]
-
Biomedical Applications: The hydrophobic and biocompatible nature of the adamantane core makes it a suitable component for drug delivery systems.[2] Adamantane-containing polymers can self-assemble into micelles or nanoparticles for encapsulating and delivering therapeutic agents.[3]
Data Presentation
The following tables summarize key quantitative data for polymers incorporating adamantane moieties, demonstrating the significant impact on their thermal properties.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer System | Monomers | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Adamantane-based Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene | ~250 | > 450 |
| Polystyrene (for comparison) | Styrene | 100 | ~350 |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | 183 - 243 | ~320 |
| Poly(methyl methacrylate) (for comparison) | Methyl methacrylate | ~105 | ~280 |
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Direct Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of an adamantane-containing polyester.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for polymerization (three-necked flask, mechanical stirrer, condenser, nitrogen inlet)
-
High-vacuum pump
Procedure:
-
Monomer Charging: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and 1,4-butanediol.
-
Catalyst Addition: Add a catalytic amount of antimony(III) oxide (typically 0.05-0.1 mol% relative to the diacid).
-
Esterification Stage:
-
Heat the reaction mixture under a slow stream of nitrogen to 180-220°C.
-
Water will be evolved as a byproduct of the esterification reaction and should be collected in the condenser.
-
Continue this stage until the evolution of water ceases (typically 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a high vacuum (less than 1 Torr) to remove the excess diol and facilitate the increase in molecular weight.
-
The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity is achieved (monitoring stirrer torque can be a good indicator).
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and carefully extrude or dissolve the polymer in a suitable solvent.
-
Precipitate the polyester by pouring the solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Protocol 2: Synthesis of 3-Hydroxy-1-adamantyl Methacrylate Monomer and its Polymerization
This protocol outlines the synthesis of a polymerizable methacrylate monomer from this compound, followed by its free-radical polymerization.
Workflow for Monomer Synthesis and Polymerization
References
- 1. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]
- 2. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Hydroxyadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyadamantane-1-carboxylic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of the hydroxyl and carboxyl groups on the rigid adamantane cage is crucial for their biological activity and therapeutic efficacy. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating the enantiomers of racemic this compound, providing access to enantiomerically pure forms essential for drug development and manufacturing.
This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound, focusing on the use of lipases, which are versatile and widely used biocatalysts for such transformations. Lipases, such as those from Candida rugosa, have demonstrated high enantioselectivity in the resolution of various chiral carboxylic acids and alcohols.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. For the resolution of racemic this compound, two primary lipase-catalyzed strategies can be employed: enantioselective esterification of the carboxylic acid or enantioselective hydrolysis of a corresponding ester derivative.
Section 1: Lipase-Catalyzed Enantioselective Esterification
In this approach, one enantiomer of the racemic acid is preferentially esterified by the lipase in the presence of an alcohol, leaving the other enantiomer as the unreacted acid.
Experimental Protocol: Lipase-Catalyzed Esterification
1. Materials and Reagents:
-
Racemic this compound
-
Candida rugosa lipase (CRL)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Acyl acceptor (e.g., n-butanol, benzyl alcohol)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralpak AD-H or similar)
-
HPLC grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
2. Equipment:
-
Magnetic stirrer with heating plate
-
Reaction flasks
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
HPLC system with a UV detector
3. Reaction Setup:
-
To a flame-dried reaction flask under a nitrogen atmosphere, add racemic this compound (1.0 eq), the chosen alcohol (e.g., n-butanol, 1.5 eq), and anhydrous organic solvent (e.g., toluene).
-
Add activated molecular sieves to the mixture to remove water formed during the reaction, which can inhibit the enzyme and reverse the reaction.
-
Add Candida rugosa lipase (typically 50-100% by weight of the substrate).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50 °C).
4. Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by thin-layer chromatography (TLC) or HPLC to determine the conversion of the starting material.
-
For a more detailed analysis, quench the aliquot with a small amount of dilute acid, extract with an organic solvent, and analyze by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
5. Work-up and Purification:
-
Once the desired conversion is reached (ideally ~50%), filter off the enzyme and molecular sieves.
-
Wash the filtered solids with the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Extract the unreacted acid with a 5% sodium bicarbonate solution.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the enantiomerically enriched this compound with ethyl acetate.
-
Wash the organic layer containing the ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester and the extracted acid separately by column chromatography on silica gel.
6. Determination of Enantiomeric Excess (e.e.):
-
Analyze the purified, unreacted acid and the hydrolyzed ester (after saponification) by chiral HPLC.
-
A typical mobile phase for chiral separation of such acids is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid.[1]
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme | Candida rugosa Lipase | Candida rugosa Lipase | Pseudomonas cepacia Lipase |
| Solvent | Toluene | MTBE | Hexane |
| Alcohol | n-Butanol | Benzyl Alcohol | n-Butanol |
| Temperature (°C) | 40 | 50 | 45 |
| Time (h) | 48 | 36 | 60 |
| Conversion (%) | 51 | 49 | 52 |
| e.e. of Acid (%) | >98 (S)-enantiomer | >99 (S)-enantiomer | 97 (S)-enantiomer |
| e.e. of Ester (%) | >98 (R)-enantiomer | >99 (R)-enantiomer | 96 (R)-enantiomer |
Note: The (S) and (R) assignments are hypothetical and would need to be determined experimentally.
Section 2: Lipase-Catalyzed Enantioselective Hydrolysis
In this alternative strategy, a racemic ester of this compound is synthesized first. Then, a lipase is used to selectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
1. Synthesis of Racemic Ester:
-
Prepare the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid).
2. Materials and Reagents:
-
Racemic this compound ester
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., acetone, isopropanol, optional)
-
Sodium hydroxide solution (for pH control)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Chiral HPLC column and solvents
3. Equipment:
-
pH-stat or autotitrator (recommended for maintaining pH)
-
Magnetic stirrer
-
Reaction vessel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
HPLC system
4. Reaction Setup:
-
Dissolve or suspend the racemic ester in a phosphate buffer (pH 7.0). An organic co-solvent may be added to improve solubility.
-
Add the Candida rugosa lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute sodium hydroxide solution using a pH-stat or by periodic manual additions. The consumption of NaOH is an indicator of the reaction progress.
5. Reaction Monitoring:
-
Monitor the reaction by tracking the amount of base consumed to neutralize the liberated carboxylic acid.
-
Alternatively, take aliquots, extract with an organic solvent, and analyze by HPLC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced acid.
-
Stop the reaction at approximately 50% conversion.
6. Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the entire mixture with ethyl acetate.
-
Separate the unreacted ester from the produced acid by extraction with a 5% sodium bicarbonate solution, followed by acidification and re-extraction as described in the esterification protocol.
-
Dry the organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the ester and the acid by column chromatography.
7. Determination of Enantiomeric Excess (e.e.):
-
Analyze the purified, unreacted ester and the produced acid by chiral HPLC as described previously.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme | Candida rugosa Lipase | Candida rugosa Lipase | Pseudomonas fluorescens Lipase |
| Substrate | Methyl Ester | Ethyl Ester | Ethyl Ester |
| Solvent System | Phosphate Buffer (pH 7) | Buffer/Acetone (9:1) | Phosphate Buffer (pH 7) |
| Temperature (°C) | 35 | 40 | 30 |
| Time (h) | 24 | 18 | 36 |
| Conversion (%) | 50 | 52 | 48 |
| e.e. of Acid (%) | >99 (R)-enantiomer | >98 (R)-enantiomer | 95 (R)-enantiomer |
| e.e. of Ester (%) | >99 (S)-enantiomer | >98 (S)-enantiomer | 94 (S)-enantiomer |
Note: The (S) and (R) assignments are hypothetical and would need to be determined experimentally.
Visualizations
Workflow for Enzymatic Esterification
Caption: Workflow for the lipase-catalyzed esterification of racemic this compound.
Logical Relationship in Kinetic Resolution
Caption: Principle of kinetic resolution showing the differential reaction rates of enantiomers.
References
Application Notes and Protocols for the Synthesis of Radiolabeled 3-Hydroxyadamantane-1-carboxylic Acid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives are a class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. 3-Hydroxyadamantane-1-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals. Radiolabeling of this molecule is essential for non-invasive in vivo studies, enabling the investigation of its pharmacokinetics, biodistribution, and target engagement using Positron Emission Tomography (PET).
This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound, focusing on Carbon-11 ([¹¹C]) labeling for PET imaging. These guidelines are intended to assist researchers in the development of radiotracers for preclinical and clinical evaluation.
Radiosynthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound can be achieved via direct [¹¹C]CO₂ fixation. This approach involves the reaction of a suitable organometallic precursor with cyclotron-produced [¹¹C]CO₂.
Proposed Synthetic Scheme:
A plausible synthetic route involves the preparation of a Grignard or organolithium reagent from a protected 3-bromo-1-adamantanol, followed by carboxylation with [¹¹C]CO₂ and subsequent deprotection.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - 1-Bromo-3-(tert-butyldimethylsilyloxy)adamantane
-
Protection of the hydroxyl group: To a solution of 3-hydroxy-1-bromoadamantane (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-(tert-butyldimethylsilyloxy)adamantane.
Protocol 2: Radiosynthesis of [¹¹C]this compound
-
Preparation of the Grignard Reagent: In a flame-dried reaction vial under an inert atmosphere, react 1-bromo-3-(tert-butyldimethylsilyloxy)adamantane (5-10 mg) with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
[¹¹C]CO₂ Trapping: Trap cyclotron-produced [¹¹C]CO₂ in the reaction vial containing the Grignard reagent at low temperature (e.g., -78 °C).
-
Carboxylation: Allow the reaction mixture to warm to room temperature and stir for 5-10 minutes.
-
Deprotection and Quenching: Quench the reaction with an acidic solution (e.g., 1 M HCl) to simultaneously hydrolyze the silyl ether and protonate the carboxylate.
-
Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.
Quality Control
Quality control (QC) is a critical step to ensure the identity, purity, and safety of the radiopharmaceutical prior to in vivo administration.[1][2][3][4]
Table 1: Quality Control Specifications for [¹¹C]this compound
| Parameter | Method | Specification |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical HPLC with radioactivity and UV detectors | > 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% ¹¹C |
| Molar Activity (A_m) | Calculated from the total radioactivity and the mass of the product | > 37 GBq/µmol (1 Ci/µmol) at the end of synthesis |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., < 410 ppm for ethanol) |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Standard microbiological testing | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
In Vivo Studies: Preclinical PET Imaging and Biodistribution
The following protocols are designed for preclinical evaluation of [¹¹C]this compound in rodent models.[5][6][7][8][9][10][11]
Experimental Protocols
Protocol 3: Animal Preparation and Handling
-
Animal Model: Use healthy, adult mice or rats of a specific strain (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study.
-
Fasting: Fast the animals for 4-6 hours prior to the injection of the radiotracer to reduce background signal from glucose metabolism. Water should be available ad libitum.[6]
-
Anesthesia: Anesthetize the animals before and during the imaging session. Isoflurane (1-2% in oxygen) is a commonly used anesthetic.[6][8]
-
Catheterization: For dynamic imaging and blood sampling, a catheter may be placed in the tail vein or another suitable blood vessel.
Protocol 4: PET/CT Imaging
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.
-
Imaging Protocol: Acquire dynamic or static PET images. For dynamic imaging, start the scan immediately after injection and acquire data for 60-90 minutes. For static imaging, acquire a 10-20 minute scan at a specific time point post-injection (e.g., 30 or 60 minutes).
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
Image Analysis: Reconstruct the PET images and analyze the data to determine the uptake of the radiotracer in various organs and tissues. The uptake is often expressed as the Standardized Uptake Value (SUV).
Protocol 5: Ex Vivo Biodistribution
-
Radiotracer Injection: Inject a known amount of [¹¹C]this compound into a cohort of animals.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) post-injection, euthanize the animals.
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Summary
The following tables provide representative quantitative data from preclinical studies of small molecule PET tracers. This data can serve as a benchmark for studies with [¹¹C]this compound.
Table 2: Radiosynthesis and Quality Control Data for Representative ¹¹C-labeled Carboxylic Acids
| Radiotracer | Precursor | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/µmol) | Reference |
| [¹¹C]bexarotene | Stannane precursor | 32 ± 5% | 38 ± 23 | [12] |
| [¹¹C]propiolic acids | Terminal alkynes | 7 - 28% | Not Reported | [12] |
| Various [¹¹C]carboxylic acids | Trimethylsilane precursors | up to 98% | Not Reported | [12] |
| [¹¹C]1,10-decanedicarboxylic acid | Alkyl iodide | Not Reported (3.19 GBq obtained) | 188 | [13] |
Table 3: Representative Biodistribution Data of a Small Molecule ¹¹C-Tracer ([¹¹C]choline) in Rats (%ID/g at 30 min post-injection)
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 0.3 | 0.1 |
| Heart | 1.1 | 0.2 |
| Lungs | 2.5 | 0.5 |
| Liver | 4.8 | 0.9 |
| Kidneys | 12.1 | 2.5 |
| Spleen | 1.9 | 0.4 |
| Muscle | 0.5 | 0.1 |
| Bone | 0.6 | 0.1 |
| Brain | 0.4 | 0.1 |
| (Data adapted from a study on [¹¹C]choline in healthy rats for illustrative purposes)[14] |
Visualizations
Signaling Pathway
Adamantane derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and neuronal function.[1][2][3][4][15] The following diagram illustrates a simplified NMDA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and preclinical evaluation of radiolabeled this compound.
Caption: Workflow for synthesis and in vivo evaluation.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Labeling of aliphatic carboxylic acids using [11C]carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxyadamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic routes:
-
Direct Oxidation: This is a one-step process involving the direct oxidation of adamantane-1-carboxylic acid using a mixture of nitric acid and sulfuric acid. This method is often preferred due to its efficiency and avoidance of halogenated reagents.[1]
-
Bromination and Hydrolysis: This is a two-step process where adamantane-1-carboxylic acid is first brominated to form 3-bromoadamantane-1-carboxylic acid, which is then hydrolyzed to the desired product.[1]
Q2: Which synthetic route is recommended?
A2: The direct oxidation route is generally recommended as it involves fewer steps, avoids the use of bromine, and can be more cost-effective and environmentally friendly.[1] However, the bromination and hydrolysis route is a reliable alternative if issues are encountered with the direct oxidation method.
Q3: What is the optimal reaction temperature for the direct oxidation method?
A3: The optimal reaction temperature for the oxidation of adamantane-1-carboxylic acid with a nitric acid/sulfuric acid mixture is 0°C.[1]
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization. A mixture of acetone and water (in a 9:1 volume ratio) has been reported to be an effective solvent system.[1]
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting material (adamantane-1-carboxylic acid), di-hydroxylated adamantane derivatives, and other oxidation byproducts. In the bromination route, residual 3-bromoadamantane-1-carboxylic acid may be present if the hydrolysis is incomplete.
Troubleshooting Guides
Synthesis Route 1: Direct Oxidation of Adamantane-1-carboxylic Acid
This method involves the oxidation of adamantane-1-carboxylic acid using a mixture of nitric acid and sulfuric acid.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The optimal temperature is 0°C.[1] Deviating from this can significantly impact the yield. Higher temperatures can lead to over-oxidation and decomposition, while lower temperatures may result in an incomplete reaction. |
| Incorrect Molar Ratio of Reactants | The optimal molar ratio of adamantane-1-carboxylic acid to nitric acid to sulfuric acid is 1:2.6:20.[1] An insufficient amount of nitric acid will lead to incomplete conversion, while an excess may promote side reactions. The concentration of sulfuric acid is also crucial for the reaction to proceed efficiently. |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of all reagents. Monitoring the reaction progress by TLC can help determine the optimal reaction time. |
| Premature Quenching | Adding the reaction mixture to ice water before the reaction is complete will result in a low yield. |
| Potential Cause | Suggested Solution |
| Side Reactions due to Incorrect Temperature | Maintaining the reaction at 0°C is critical to minimize the formation of byproducts from over-oxidation. |
| Incomplete Reaction | Unreacted starting material can be a significant impurity. Ensure the reaction goes to completion by using the optimal conditions and monitoring via TLC. |
| Inefficient Purification | Recrystallization is key to obtaining a pure product. Ensure the correct solvent system (e.g., acetone/water 9:1) is used and that the recrystallization is performed carefully to allow for the formation of pure crystals. Washing the filtered product with cold water and diethyl ether can also help remove impurities.[1] |
Synthesis Route 2: Bromination and Hydrolysis
This two-step route involves the bromination of adamantane-1-carboxylic acid to 3-bromoadamantane-1-carboxylic acid, followed by hydrolysis.
| Potential Cause | Suggested Solution |
| Poly-bromination | The use of a Lewis acid catalyst can promote the formation of di- and tri-brominated products. For selective mono-bromination, it is best to avoid Lewis acid catalysts. |
| Incomplete Reaction | Insufficient reaction time or a low reaction temperature can lead to incomplete conversion of the starting material. The reaction often requires elevated temperatures and prolonged reaction times. |
| Difficult Purification | The product mixture may contain a mixture of mono- and poly-brominated adamantane derivatives, as well as unreacted starting material. Careful purification by recrystallization or chromatography may be necessary. |
| Potential Cause | Suggested Solution |
| Inefficient Hydrolysis Conditions | The hydrolysis of the C-Br bond at a tertiary carbon of the adamantane cage can be sluggish. The use of a suitable solvent system and appropriate temperature is crucial. Aqueous solutions with co-solvents like acetone or the use of phase-transfer catalysts can enhance the reaction rate. |
| Side Reactions | Under harsh basic conditions, other reactions may occur. Careful control of the base concentration and temperature is important. Acid-catalyzed hydrolysis is also an option. |
| Product Isolation Issues | The product, being a carboxylic acid, will exist as a salt under basic conditions. Acidification is necessary to precipitate the final product. Ensure the pH is sufficiently acidic to fully protonate the carboxylate. |
Quantitative Data
| Parameter | Direct Oxidation | Bromination & Hydrolysis | Reference |
| Overall Yield | Up to 77% | Reported as 76.5% for the two steps | [1] |
| Optimal Temperature | 0°C | Bromination: Varies; Hydrolysis: Typically reflux | [1] |
| Key Reagents | Nitric acid, Sulfuric acid | Bromine, followed by acid or base for hydrolysis | [1] |
| Number of Steps | 1 | 2 | [1] |
Experimental Protocols
Protocol 1: Direct Oxidation of Adamantane-1-carboxylic Acid[1]
-
In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and a constant pressure dropping funnel, add adamantane-1-carboxylic acid.
-
Prepare a mixture of 65% nitric acid and 98% concentrated sulfuric acid in the optimal molar ratio of 1:2.6:20 (adamantane-1-carboxylic acid:nitric acid:sulfuric acid).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0°C.
-
Slowly add the mixed acid solution to the adamantane-1-carboxylic acid with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified period (monitor by TLC for completion).
-
Pour the reaction mixture into a beaker containing crushed ice and stir until all the ice has melted.
-
A light yellow precipitate should form. Collect the precipitate by filtration.
-
Wash the precipitate three times with water and then three times with diethyl ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).
-
Dry the purified white solid under vacuum.
Protocol 2: Bromination of Adamantane-1-carboxylic Acid and Hydrolysis
Step 1: Bromination of Adamantane-1-carboxylic Acid
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, place adamantane-1-carboxylic acid.
-
Carefully add liquid bromine to the flask.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and carefully quench the excess bromine with a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.
-
Isolate the crude 3-bromoadamantane-1-carboxylic acid by filtration or extraction.
-
Purify the crude product by recrystallization.
Step 2: Hydrolysis of 3-Bromoadamantane-1-carboxylic Acid
-
In a round-bottom flask, dissolve the purified 3-bromoadamantane-1-carboxylic acid in a suitable solvent mixture, such as acetone and water.
-
Add a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., sulfuric acid) to catalyze the hydrolysis.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
If basic hydrolysis was performed, cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to precipitate the this compound. If acid hydrolysis was used, the product may precipitate upon cooling or after pouring into ice water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/water) for final purification.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of 3-Hydroxyadamantane-1-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Hydroxyadamantane-1-carboxylic acid from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials or side reactions. If synthesized from 1-Adamantanecarboxylic acid, unreacted starting material is a likely impurity. The synthesis of 1-Adamantanecarboxylic acid itself can introduce impurities such as trimethylacetic acid and other long-chain carboxylic acids.[1][2] Side products from the hydroxylation reaction using strong acids (sulfuric and nitric acid) may also be present.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is a widely cited and effective method for purifying this compound.[3][4] A common solvent system is a mixture of acetone and water.[3]
Q3: What is the expected appearance and melting point of pure this compound?
A3: The purified compound is typically a white solid or crystalline powder.[3][5] Its reported melting point can vary, with values cited around 203 °C and 237 °C.[6]
Q4: How can I confirm the purity of my final product?
A4: The purity and structure of this compound can be confirmed using several analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and melting point determination.[3] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for assessing purity.[7]
Q5: Are there alternative purification methods to recrystallization?
A5: Yes, an alternative method involves treating the crude reaction mixture with a basic solution to selectively precipitate the product. A patented process describes adding the reaction mixture to a cooled solution of sodium hydroxide and sodium sulfite, which results in the precipitation of 3-hydroxy-1-adamantane carboxylic acid as white crystals with high yield.[5]
Troubleshooting Guide
Q: My final product is a light yellow precipitate, not a white solid. What should I do?
A: A light yellow color in the initial precipitate is common after quenching the reaction mixture with ice.[3] This often indicates the presence of residual reagents or byproducts. A thorough washing of the filtered precipitate, first with water and then with a non-polar solvent like ether, can help remove some of these impurities.[3] Subsequent recrystallization from a suitable solvent system, such as acetone/water, should yield a white solid.[3]
Q: I'm experiencing low yield after purification. What are the potential causes and solutions?
A: Low yield can result from several factors:
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Incomplete Precipitation: Ensure the solution is sufficiently cooled after being poured onto crushed ice to maximize the precipitation of the crude product.[3]
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Loss During Washes: While washing is necessary, excessive washing or using a solvent in which the product has some solubility can lead to product loss.
-
Recrystallization Issues: Using too much solvent during recrystallization will keep more of your product dissolved, reducing the recovery of crystals upon cooling. If you suspect this, you can try to carefully evaporate some of the solvent and cool the solution again.
-
Suboptimal Reaction Conditions: The synthesis of this compound from 1-Adamantanecarboxylic acid has an optimal reaction temperature of 0°C, which can result in a product yield of 77%.[3] Deviations from optimal conditions can lower the yield.
Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Add More Solvent: Add a small amount of the primary solvent (e.g., acetone in an acetone/water system) to the hot mixture until the oil completely dissolves.
-
Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystal growth. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Quantitative Data Summary
| Parameter | Value | Source |
| Synthesis Yield | ~77% (Optimized reaction) | [3] |
| Purification Yield | 85.3% - 89.0% (Using NaOH/Na₂SO₃ method) | [5] |
| Melting Point | 203 °C | [6] |
| Melting Point (lit.) | 237 °C | |
| Molecular Weight | 196.24 g/mol | [8] |
| Recrystallization Solvent Ratio | Acetone:Water (9:1 v/v) | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the common laboratory procedure for purifying the crude product obtained from the synthesis reaction.
-
Initial Work-up:
-
Pour the acidic reaction mixture into a beaker containing a large amount of crushed ice and stir until the ice has completely melted.[3]
-
Cool the mixture further to encourage the precipitation of a light yellow solid.[3]
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly, first with three portions of cold water, followed by three portions of cold ether.[3]
-
-
Recrystallization:
-
Transfer the crude, washed solid to an Erlenmeyer flask.
-
Add a minimal amount of a 9:1 acetone/water solvent mixture to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Avoid boiling if possible. If the solid does not dissolve, add small increments of the solvent mixture until a clear solution is obtained at an elevated temperature.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the final product.[3]
-
Protocol 2: Purification by Basic Precipitation
This protocol is adapted from a patented method and may be suitable for larger-scale purification.[5]
-
Prepare Basic Solution: In a flask equipped with a stirrer and a thermometer, prepare a solution of sodium hydroxide and sodium sulfite in deionized water. Cool the flask in an ice bath.
-
Precipitation: While maintaining the temperature of the basic solution between 10 °C and 40 °C, slowly add the crude reaction mixture containing 3-hydroxy-1-adamantane carboxylic acid.
-
Filtration: A white precipitate should form. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with cold water. Dry the crystals under reduced pressure at 40 °C for several hours to obtain the pure white product.[5]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. guidechem.com [guidechem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 6. This compound | CAS#:42711-75-1 | Chemsrc [chemsrc.com]
- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
byproducts in adamantane functionalization and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during adamantane functionalization experiments.
Troubleshooting Guides & FAQs
Q1: My adamantane functionalization reaction is resulting in a low yield and a complex mixture of products. What are the potential causes and how can I troubleshoot this?
A1: Low yields and product mixtures in adamantane functionalization are common challenges. The primary causes often revolve around reaction conditions, reagent purity, and the inherent reactivity of the adamantane core.
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Poor Regioselectivity: Adamantane has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). The bond dissociation energies for these are very similar (99 kcal/mol for 3° and 96 kcal/mol for 2° C-H bonds), which can lead to a lack of selectivity in radical reactions, producing a mixture of 1- and 2-substituted isomers.
-
Solution: Employ catalyst systems known for high regioselectivity. For instance, certain photocatalysts have shown a high preference for the tertiary position. The choice of solvent and reaction temperature can also influence selectivity.
-
-
Over-reaction/Byproduct Formation: The desired functionalized adamantane can sometimes be more reactive than the starting material, leading to further reactions and the formation of di- or polysubstituted byproducts. In oxidation reactions, the initial alcohol product can be further oxidized to a ketone or diol.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Optimizing the reaction time and temperature can help to minimize over-reaction. Using a stoichiometric amount of the limiting reagent can also prevent further functionalization.
-
-
Reagent and Solvent Purity: Impurities in your reagents or solvents can quench reactive intermediates or act as alternative substrates, leading to unexpected byproducts and lower yields.
-
Solution: Use high-purity, dry solvents and fresh reagents. If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., nitrogen or argon blanket).
-
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities, leading to its deactivation over the course of the reaction.
-
Solution: Ensure the catalyst is handled and stored correctly. In some cases, slow addition of the catalyst or using a more robust catalyst can improve results.
-
Q2: I'm performing a bromination of adamantane and my TLC shows multiple spots. What are the likely byproducts?
A2: In the bromination of adamantane, the formation of multiple products is a common observation, especially if a Lewis acid catalyst is used.
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Monobrominated Isomers: While 1-bromoadamantane is the thermodynamically favored product and is the main product of direct bromination, some amount of 2-bromoadamantane can also be formed, particularly under kinetic control.
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Polybrominated Species: The use of a Lewis acid catalyst facilitates multiple substitutions, leading to the formation of dibromo-, tribromo-, and even tetrabromoadamantanes. The bridgehead positions are preferentially substituted.
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Rearranged Products: Although less common for the rigid adamantane core itself, if you are starting with a substituted adamantane, acid-catalyzed rearrangements are a possibility.
Q3: My mass spectrum shows several peaks that do not correspond to my expected product. How can I identify these unknown byproducts?
A3: Mass spectrometry (MS) is a powerful tool for identifying byproducts. Here's a general workflow:
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Determine the Molecular Weight: The m/z of the molecular ion peak will give you the molecular weight of the byproduct.
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Analyze the Isotope Pattern: If your reaction involves halogens like bromine or chlorine, the characteristic isotopic patterns can confirm their presence and number in the byproduct.
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Study the Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. The adamantane cage is quite stable, so you will likely see the intact cage as a major fragment. The loss of the functional group is also a common fragmentation pathway.
-
Couple with a Separation Technique: Using a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. This will separate the components of your reaction mixture before they enter the mass spectrometer, allowing you to obtain a clean mass spectrum for each byproduct.
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Confirm with Other Techniques: For unambiguous identification, it is best to correlate your MS data with results from other analytical methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How can I improve the regioselectivity of my adamantane functionalization to favor substitution at the tertiary (bridgehead) position?
A4: Achieving high regioselectivity is a key challenge in adamantane chemistry. Here are some strategies:
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Choice of Reaction Type: Ionic reactions, such as Friedel-Crafts alkylation or carboxylation with formic acid, tend to proceed via the more stable tertiary carbocation and thus show high selectivity for the 1-position.
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Catalyst Selection: In radical reactions, the choice of the hydrogen atom abstractor is crucial. Some photocatalytic systems have been specifically designed to exhibit high selectivity for the tertiary C-H bonds of adamantane.
-
Steric Hindrance: Introducing a bulky directing group at one of the bridgehead positions can sterically hinder reaction at the adjacent secondary positions, thereby favoring functionalization at the other tertiary positions.
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Biocatalysis: Enzymatic hydroxylations, for example using cytochrome P450, can exhibit very high regioselectivity.
Q5: What are the common byproducts in the oxidation of adamantane, and how can they be minimized?
A5: The oxidation of adamantane can lead to a variety of oxygenated products.
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Common Byproducts:
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Adamantanone: The initially formed 1-adamantanol can be further oxidized to 1-adamantanone. Similarly, 2-adamantanol can be oxidized to 2-adamantanone.
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Diols and Polyols: Over-oxidation can lead to the formation of dihydroxy- and polyhydroxy-adamantanes.
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Isomeric Alcohols: Depending on the selectivity of the oxidant, a mixture of 1-adamantanol and 2-adamantanol can be formed.
-
-
Minimization Strategies:
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Control Reaction Time and Temperature: Monitor the reaction to stop it when the maximum yield of the desired mono-oxidized product is achieved. Lowering the reaction temperature can also reduce the rate of over-oxidation.
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Choice of Oxidant: Use a selective oxidizing agent that is less prone to over-oxidation.
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Stoichiometry: Use a controlled amount of the oxidant to avoid excessive oxidation.
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Data Presentation
Table 1: Common Byproducts in Adamantane Functionalization Reactions
| Functionalization Reaction | Desired Product | Common Byproducts |
| Bromination | 1-Bromoadamantane | 2-Bromoadamantane, 1,3-Dibromoadamantane, 1,3,5-Tribromoadamantane |
| Oxidation | 1-Adamantanol | 2-Adamantanol, 2-Adamantanone, Diols, Polyols |
| Carboxylation (Formic Acid) | 1-Adamantanecarboxylic acid | Minimal byproducts due to high selectivity |
| Friedel-Crafts Alkylation | 1-Alkyladamantane | Di- and tri-alkylated adamantanes (at bridgehead positions) |
| Radical Alkylation | 1-Alkyladamantane | 2-Alkyladamantane, di- and poly-alkylated adamantanes |
Table 2: Comparison of Analytical Techniques for Byproduct Identification
| Technique | Sample Amount | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | mg | Detailed 3D structure, connectivity | Unambiguous structure elucidation, purity assessment | Relatively low sensitivity, complex spectra for mixtures |
| Mass Spectrometry (MS) | µg - ng | Molecular weight, elemental formula, fragmentation | High sensitivity, confirmation of molecular weight | Does not provide stereochemical information |
| Gas Chromatography (GC) | µg - ng | Separation of volatile compounds, quantification | Excellent for separating isomers, high resolution | Limited to thermally stable and volatile compounds |
| High-Performance Liquid Chromatography (HPLC) | µg - ng | Separation of non-volatile compounds, quantification | Wide applicability, can be coupled with MS | May require derivatization for UV detection |
| Infrared (IR) Spectroscopy | mg | Presence of functional groups | Quick and easy confirmation of functional groups | Provides limited structural information |
Experimental Protocols
Protocol 1: Identification of Volatile Byproducts by GC-MS
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Sample Preparation:
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Take an aliquot of the crude reaction mixture (approx. 1 mg).
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Dissolve it in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of about 1 mg/mL.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Instrumentation Setup (Example):
-
GC Column: A non-polar column (e.g., DB-5ms) is often suitable for adamantane derivatives.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of compounds with different boiling points.
-
Injector Temperature: 250 °C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
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Identify the peaks in the chromatogram.
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For each peak, analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for tentative identification.
-
Confirm the identity by comparing the retention time and mass spectrum with an authentic standard if available.
-
Protocol 2: Structural Elucidation of Byproducts by NMR Spectroscopy
-
Sample Preparation:
-
Isolate the byproduct of interest using a purification technique like column chromatography or preparative HPLC.
-
Dissolve 5-10 mg of the purified byproduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to determine the proton environment and connectivity. For adamantane derivatives, the signals are often found in the aliphatic region (1.5-2.5 ppm), unless deshielding groups are present.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
The high symmetry of the adamantane cage often results in fewer signals than expected. Note the chemical shifts to identify the carbon types (e.g., C-H, C-Br, C=O).
-
-
2D NMR (if necessary):
-
For complex structures or to confirm assignments, run 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to identify C-H correlations).
-
-
Data Interpretation:
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Combine the information from all NMR experiments to piece together the structure of the byproduct.
-
Visualizations
Diagram 1: Troubleshooting Low Yield in Adamantane Functionalization. This flowchart outlines a logical approach to diagnosing and resolving issues of low yield and product impurity in adamantane functionalization reactions.
Diagram 2: Workflow for Byproduct Identification. This diagram illustrates the systematic process for separating, analyzing, and identifying unknown byproducts from a crude adamantane functionalization reaction mixture.
Technical Support Center: Optimizing the Koch-Haaf Reaction for Adamantane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of adamantane derivatives synthesized via the Koch-Haaf reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the Koch-Haaf synthesis of adamantane-1-carboxylic acid?
A1: The most frequently used starting materials are adamantane itself, 1-adamantanol, and 1-bromoadamantane.[1] The choice of starting material can influence the reaction conditions and the types of byproducts formed.
Q2: Why is formic acid used in the Koch-Haaf reaction, and can it be substituted?
A2: Formic acid serves as an in-situ source of carbon monoxide (CO) in the presence of a strong acid like sulfuric acid.[2] This variation, known as the Koch-Haaf reaction, is advantageous as it allows the reaction to be performed at or near room temperature and atmospheric pressure, avoiding the need for high-pressure CO gas.[2] While other CO surrogates exist, formic acid is the most common for this application.
Q3: What is the role of t-butyl alcohol in some reported procedures?
A3: In reactions starting from adamantane, which has a low solubility in sulfuric acid, a carbocation initiator like t-butyl alcohol is often used.[1][3] The t-butyl alcohol readily forms a t-butyl carbocation, which can facilitate the hydride abstraction from adamantane to form the adamantyl carbocation. However, the use of t-butyl alcohol can lead to the formation of pivalic acid (trimethylacetic acid) as a significant byproduct.[1][3]
Q4: What are typical yields for the synthesis of adamantane-1-carboxylic acid using the Koch-Haaf reaction?
A4: Yields can vary significantly based on the starting material and reaction conditions. With adamantane and t-butyl alcohol, yields of 67-72% have been reported.[1] Carboxylation of 1-adamantanol or 1-bromoadamantane can also provide good yields.[1] Optimization using microflow reactors has been shown to achieve yields as high as 89%.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A developing stain such as bromocresol green solution can be used to visualize the carboxylic acid spots.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Adamantane-1-carboxylic Acid | - Sulfuric acid concentration is too low: Acid concentrations below 95% can result in a significant drop in yield.[1]- Incomplete reaction: Insufficient reaction time or inadequate temperature control.- Side reactions: Formation of undesired byproducts such as pivalic acid from t-butyl alcohol or other C7-acids if impure solvents are used.[1]- Poor carbocation formation: For adamantane, inefficient hydride abstraction. | - Ensure the use of concentrated sulfuric acid (95-98%).- Stir the reaction mixture for an additional 30 minutes after the addition of all reagents.[1] Maintain the reaction temperature between 17-25°C.[1]- If using t-butyl alcohol, be prepared for byproduct formation and subsequent purification steps.[1] Use high-purity solvents to avoid the formation of difficult-to-remove acidic impurities.[1]- The addition of a small amount of a carbocation initiator like t-butyl alcohol can be beneficial when starting with adamantane.[1] |
| Product is Difficult to Purify | - Presence of pivalic acid: When t-butyl alcohol is used as a carbocation initiator, the formation of pivalic acid is a common side reaction.[1][3]- Formation of isomeric carboxylic acids: Although the 1-position is thermodynamically favored, minor amounts of other isomers may form.- Contamination with starting material: Incomplete reaction. | - Purify the crude product by taking advantage of the differential solubility of the ammonium salts. Ammonium 1-adamantanecarboxylate is crystalline and will precipitate from an ammoniacal solution, while the ammonium salts of many common byproducts remain in solution.[1]- Esterification of the crude acid mixture followed by distillation can be an effective purification method. The methyl ester of 1-adamantanecarboxylic acid can be distilled and then hydrolyzed to yield the pure acid.[1]- Recrystallization from a suitable solvent, such as a methanol/water mixture, can improve purity.[1] |
| Formation of Dark-Colored Reaction Mixture | - Use of oleum or sulfuric acid with concentrations >98%: This can lead to side reactions and decomposition of the adamantane cage, resulting in colored impurities.[3] | - Use sulfuric acid with a concentration between 93-96% to avoid the formation of deeply colored byproducts.[3] |
| Inconsistent Results | - Variability in reagent quality: Impurities in solvents or starting materials.- Inadequate temperature control: The reaction can be exothermic. | - Use high-purity, anhydrous solvents and reagents.- Maintain strict temperature control throughout the reaction, especially during the addition of formic acid.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Adamantane-1-Carboxylic Acid Synthesis
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Adamantane | 96% H₂SO₄, Formic acid, t-Butyl alcohol | Carbon tetrachloride | 17-25 | 1.5-2.5 hours | 67-72 | [1] |
| 1-Adamantanol | 98% H₂SO₄, Formic acid | - | Room Temp. | 2 min (residence) | 89 | [4] |
| 1-Nitroxyadamantane | 93.6% H₂SO₄, Formic acid, Urea | - | 18-20 | 4-24 hours | 90-99 | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-Adamantanecarboxylic Acid from Adamantane
This protocol is adapted from Organic Syntheses.[1]
1. Materials:
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Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric acid (470 g, 255 ml, 4.8 moles)
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Carbon tetrachloride (100 ml)
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98-100% Formic acid (55 g, 1.2 moles)
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t-Butyl alcohol (29.6 g, 38 ml, 0.40 mole)
-
15N Ammonium hydroxide (110 ml)
-
12N Hydrochloric acid (25 ml)
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
Acetone
2. Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the stirred mixture to 17-19°C in an ice bath.
-
Add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 17-25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous acidic layer with three 100 ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and extract with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate that precipitates by filtration.
-
Wash the salt with 20 ml of cold acetone.
-
Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.
-
Extract the resulting suspension with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude 1-adamantanecarboxylic acid (12-13 g, 67-72%).
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid (m.p. 173-174°C).
Visualizations
Caption: Experimental workflow for the Koch-Haaf synthesis of 1-adamantanecarboxylic acid.
Caption: Troubleshooting decision tree for low yield in the Koch-Haaf reaction.
References
increasing yield of 3-Hydroxyadamantane-1-carboxylic acid synthesis via oxidation
Welcome to the technical support center for the synthesis of 3-Hydroxyadamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound via oxidation?
A1: The oxidation of adamantane-1-carboxylic acid using a mixture of nitric acid and concentrated sulfuric acid is a widely reported and efficient method. With optimized conditions, this single-step process can achieve yields of up to 77%.[1] This method is often preferred due to its relatively simple procedure and the avoidance of hazardous reagents like bromine.[1]
Q2: Are there alternative synthesis routes to consider?
A2: Yes, another common method involves a two-step process of bromination followed by hydrolysis of adamantane-1-carboxylic acid. This route has a reported total yield of 76.5%.[1] While the overall yield is comparable to the direct oxidation method, it involves an additional synthetic step.
Q3: What are the potential side products in the nitric acid/sulfuric acid oxidation method?
A3: A potential side product is 1,3-adamantanedicarboxylic acid. The reaction conditions that favor the formation of the desired 3-hydroxy product can also promote further oxidation at another tertiary carbon of the adamantane cage.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic peaks corresponding to the protons on the adamantane cage, the hydroxyl group, and the carboxylic acid group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the expected number of carbon signals, including the carbonyl carbon and the carbon bearing the hydroxyl group.
-
IR (Infrared) Spectroscopy: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the correct mass.
-
Melting Point: Compare the melting point of your product with the literature value.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the nitric acid/sulfuric acid oxidation method.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Temperatures above the optimal 0°C can lead to over-oxidation or decomposition. | Maintain a strict reaction temperature of 0°C using an ice-salt bath.[1] |
| Incorrect Molar Ratio of Reagents: The ratio of adamantane-1-carboxylic acid to nitric acid and sulfuric acid is crucial for optimal yield. | Use the optimal molar ratio of Adamantane Carboxylic Acid: Nitric Acid: Concentrated Sulfuric Acid of 1:2.6:20.[1] | |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Ensure the reaction is stirred for a sufficient amount of time after the addition of all reagents. | |
| Formation of a Significant Amount of White Precipitate that is not the Desired Product | Over-oxidation to 1,3-adamantanedicarboxylic acid: The reaction conditions can lead to the formation of the dicarboxylic acid as a major byproduct. | Carefully control the reaction temperature and the amount of nitric acid used. If dicarboxylic acid is formed, it can be separated during the work-up and purification steps. |
| Difficulty in Precipitating the Product | Insufficient Cooling: The product may not precipitate fully if the reaction mixture is not cooled sufficiently after quenching with ice. | Ensure the reaction mixture is thoroughly cooled in an ice bath after pouring it onto crushed ice. |
| Product Remains Dissolved: The product may have some solubility in the aqueous acidic solution. | After filtration, you can try to extract the filtrate with a suitable organic solvent to recover any dissolved product. | |
| Product is a Light Yellow Precipitate Instead of White | Presence of Impurities: The yellow coloration may indicate the presence of nitrated byproducts or other impurities. | Recrystallization of the crude product from a mixture of acetone and water (9:1 volume ratio) should yield a white solid.[1] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Number of Steps | Reported Yield | Advantages | Disadvantages |
| Direct Oxidation | Adamantane-1-carboxylic acid, Nitric acid, Sulfuric acid | 1 | 77%[1] | Fewer reaction steps, avoids bromine, simpler operation.[1] | Potential for over-oxidation to dicarboxylic acid. |
| Bromination and Hydrolysis | Adamantane-1-carboxylic acid, Bromine, followed by hydrolysis | 2 | 76.5%[1] | Good yield. | Involves two separate reaction steps, uses hazardous bromine. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitric Acid/Sulfuric Acid Oxidation[1]
Materials:
-
Adamantane-1-carboxylic acid
-
Nitric acid (65%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Water
-
Ether
-
Acetone
Equipment:
-
250 mL three-necked flask
-
Condensing reflux device
-
Magnetic stirrer
-
Ice-salt bath
-
Constant pressure dropping funnel
-
Beaker
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 250 mL three-necked flask, add Adamantane-1-carboxylic acid and nitric acid.
-
Install a condensing reflux device, a magnetic stirrer, and place the flask in an ice-salt bath to maintain the temperature at 0°C.
-
Slowly add concentrated sulfuric acid to the mixture using a constant pressure dropping funnel while stirring. The optimal molar ratio is 1:2.6:20 (Adamantane-1-carboxylic acid: Nitric acid: Sulfuric acid).
-
After the addition is complete, continue to stir the reaction mixture at 0°C for a specified period.
-
Pour the reaction mixture into a large beaker containing crushed ice.
-
Stir the mixture until all the ice has melted. A light yellow precipitate should form.
-
Cool the mixture further to ensure complete precipitation.
-
Filter the precipitate and wash it three times with water, followed by three washes with ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).
-
Vacuum dry the recrystallized white solid to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Regioselective Functionalization of Adamantane
Welcome to the technical support center for the regioselective functionalization of adamantane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the inherent challenges of modifying the adamantane scaffold at specific positions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in adamantane functionalization so challenging?
A1: The primary challenge stems from the structure of adamantane itself. It possesses two types of C-H bonds: tertiary (methine) at the four bridgehead positions and secondary (methylene) at the six bridge positions. The bond dissociation energies (BDEs) for these are unusually high and quite similar (approx. 99 kcal/mol for 3° C-H and 96 kcal/mol for 2° C-H).[1][2] This small difference in reactivity, coupled with the statistical abundance of secondary C-H bonds (12 hydrogens vs. 4 at the bridgehead), often leads to complex product mixtures.[1][3]
Q2: What are the main factors influencing whether a reaction is selective for the tertiary (3°) or secondary (2°) position?
A2: Several factors govern the regioselectivity:
-
Reaction Mechanism: Reactions that proceed through a tertiary adamantyl radical or carbocation intermediate are generally more selective for the bridgehead position, as these intermediates are more stable.[3] Free-radical bromination is a classic example of a highly 3°-selective reaction.[3]
-
Steric Hindrance: Bulky reagents or catalysts may preferentially react at the less sterically hindered tertiary positions.[3] Conversely, some catalytic systems can leverage steric effects to favor the secondary positions.[4]
-
Catalyst System: Modern catalytic methods, particularly photoredox catalysis, have enabled significant control over regioselectivity. The choice of photocatalyst and, if applicable, a co-catalyst or ligand is crucial.[1][3][5]
-
Polar Effects: In hydrogen atom transfer (HAT) reactions, matching the polarity of the HAT catalyst with the C-H bond is key. For instance, electrophilic radicals like a quinuclidinium radical cation are well-suited for abstracting from the more hydridic C-H bonds at the tertiary positions, leading to high selectivity.[1]
Q3: I am observing polysubstitution in my reaction. How can I favor mono-functionalization?
A3: Polysubstitution occurs when the mono-substituted adamantane product is more reactive than the starting material. To promote monosubstitution, the most effective strategy is to use a stoichiometric excess of adamantane relative to the functionalizing reagent.[3] This increases the statistical probability that the reagent will encounter and react with an unsubstituted adamantane molecule.
Troubleshooting Guides
Problem 1: Poor Regioselectivity with a Mixture of 2°- and 3°-Substituted Products
This is the most common issue encountered. The following guide provides a systematic approach to improving selectivity.
| Potential Cause | Suggested Solution | Underlying Principle |
| Non-Optimal Catalyst System | For 3°-selectivity, employ a dual catalyst system such as an iridium photocatalyst with a quinuclidine-based HAT catalyst.[1][3] Pyrylium photocatalysts have also demonstrated high 3° selectivity.[3][6] For 2°-selectivity, specific copper- or rhodium-catalyzed systems leveraging steric hindrance have shown promise.[4] | The catalyst system dictates the nature of the reactive intermediate and the transition state of the key C-H activation step. Polarity matching between the catalyst and the C-H bond is critical for selectivity in HAT reactions.[1] |
| Incorrect Reaction Conditions | Optimize temperature and solvent. Lowering the temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Screen a range of solvents to assess their impact on catalyst performance and reaction pathways. | Temperature affects reaction kinetics, while the solvent can influence catalyst stability, solubility, and the energy of transition states. |
| Reactive/Non-Selective Reagent | If using a highly reactive radical initiator (e.g., from peroxide homolysis), the inherent lack of selectivity may be unavoidable.[1] Consider switching to a catalytic method that generates a more selective abstracting species. | Highly energetic and reactive species (e.g., chlorine or tert-butoxyl radicals) are often less selective, reacting with C-H bonds based more on statistics than on subtle energetic differences.[1] |
Problem 2: Low or No Product Yield
| Potential Cause | Suggested Solution | Actionable Steps |
| Inactive Catalyst or Reagents | Ensure catalysts and reagents are fresh, properly stored, and handled under the correct atmosphere (e.g., inert gas for air-sensitive compounds).[3] | For photocatalytic reactions, verify the light source is emitting at the correct wavelength and intensity. For moisture-sensitive reactions, use freshly dried solvents and glassware. |
| Poor Solubility | Adamantane and its derivatives can be poorly soluble in many polar solvents.[3][7] | Screen different nonpolar or aprotic solvents. Consider using a co-solvent system or gently increasing the reaction temperature to improve solubility.[3] |
| Reaction Stalled | The reaction may not have reached completion. | Monitor the reaction progress over time using TLC, GC, or NMR. If it stalls, consider extending the reaction time or carefully increasing the temperature.[3] |
Comparative Data on Regioselective Methods
The following table summarizes the regioselectivity achieved with different functionalization methods, providing a quick reference for selecting an appropriate starting point for your synthesis.
| Method | Target Position | Reagents/Catalyst System | 3°:2° Selectivity Ratio | Yield | Reference |
| Photoredox Catalysis | Tertiary (3°) | Ir photocatalyst / Quinuclidine HAT co-catalyst | High to Excellent (e.g., >25:1) | 60-94% | [1] |
| Photoredox Catalysis | Tertiary (3°) | Pyrylium photocatalyst | Exclusive 3° selectivity reported | up to 84% | [3][6] |
| Enzymatic Hydroxylation | Tertiary (3°) | Cytochrome P450 Enzymes | Up to 48:1 | Low to Moderate | [2] |
| Free Radical Bromination | Tertiary (3°) | NBS, AIBN (initiator) | Highly Selective | Good | [3] |
| Metal-Free Oxidation | Mixed | Di-tert-butyl peroxide (DTBP) | Low (approx. 2:1) | 77% | [1] |
| Dual Catalysis | Mixed | Ni/Ir Photoredox (with Chloroformate) | Low (slight 3° preference) | 61% | [1] |
Key Experimental Protocols
Protocol 1: Highly 3°-Selective C-H Alkylation via Dual Photoredox/HAT Catalysis
This protocol is a general method for the selective functionalization of the bridgehead C-H bonds of adamantane using an electron-deficient alkene.
Materials:
-
Adamantane (1.5 equivalents)
-
Electron-deficient alkene (e.g., phenyl vinyl sulfone) (1.0 equivalent)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Quinuclidine-based HAT catalyst (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add adamantane, the iridium photocatalyst, and the HAT catalyst.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent, followed by the electron-deficient alkene.
-
Stir the reaction mixture at room temperature and irradiate with a suitable light source (e.g., blue LED lamp, 450 nm).
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1-alkylated adamantane product.
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity in adamantane functionalization.
Caption: Key factors influencing the regioselective functionalization of adamantane.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Adamantane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-adamantanecarboxylic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 1-adamantanecarboxylic acid relevant for its removal?
A1: 1-Adamantanecarboxylic acid is a white, crystalline solid with a melting point of 172-174 °C.[1][2][3] It is insoluble in water but soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane.[1][2][3] Its acidic nature (pKa ≈ 4.86) is a critical property that can be exploited for its separation from neutral or basic products.[2]
Q2: What are the common methods for removing unreacted 1-adamantanecarboxylic acid?
A2: The most common methods for removing unreacted 1-adamantanecarboxylic acid include:
-
Aqueous Base Extraction: This is effective if the desired product is not acidic and is soluble in an organic solvent that is immiscible with water.
-
Crystallization: This method is suitable if the desired product and 1-adamantanecarboxylic acid have significantly different solubilities in a particular solvent system.
-
Chromatography: Column chromatography can be used to separate compounds based on their polarity.
-
Esterification: The carboxylic acid can be converted to its methyl or ethyl ester, which can then be more easily separated from the desired product. The ester can subsequently be hydrolyzed back to the acid if needed.[1][4]
Q3: How can I choose the best purification method for my specific product?
A3: The choice of purification method depends on the properties of your desired product. The flowchart below provides a general decision-making guide.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation during aqueous base extraction. | The desired product has some acidic character and is being partially extracted into the aqueous layer. | Use a weaker base (e.g., sodium bicarbonate solution instead of sodium hydroxide) for the extraction to selectively deprotonate the more acidic 1-adamantanecarboxylic acid. |
| Emulsion formation during extraction. | High concentration of reactants or vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product co-elutes with 1-adamantanecarboxylic acid during column chromatography. | The polarity of the product and the acid are too similar in the chosen solvent system. | Modify the mobile phase. Adding a small amount of a polar solvent (e.g., methanol) can help to better separate the compounds. Alternatively, try a different stationary phase (e.g., alumina instead of silica gel). |
| Low recovery after crystallization. | The desired product is too soluble in the chosen solvent, or it co-precipitates with the unreacted acid. | Perform a solvent screen to find a solvent in which the product has low solubility at low temperatures and 1-adamantanecarboxylic acid is more soluble. A two-solvent recrystallization system might also be effective. |
| Incomplete esterification of 1-adamantanecarboxylic acid. | Insufficient reaction time, temperature, or catalyst amount. | Increase the reaction time or temperature according to the protocol. Ensure the correct catalytic amount of acid (e.g., sulfuric acid) is used.[4] |
Quantitative Data Summary
| Purification Method | Description | Reported Recovery/Purity | Reference |
| Esterification followed by Hydrolysis | The crude acid is converted to its methyl ester, which is then purified by distillation. The purified ester is subsequently hydrolyzed back to the pure acid. | 90% overall recovery of pure 1-adamantanecarboxylic acid. | [4] |
Experimental Protocols
Protocol 1: Purification via Ammonium Salt Formation
This method is particularly useful for separating 1-adamantanecarboxylic acid from other non-acidic impurities or less acidic byproducts.[1][5]
Workflow Diagram:
Caption: Workflow for purification via ammonium salt formation.
Methodology:
-
Dissolve the crude product containing 1-adamantanecarboxylic acid in carbon tetrachloride (CCl₄).
-
Shake the solution with concentrated aqueous ammonia (15N NH₃). The ammonium salt of 1-adamantanecarboxylic acid will precipitate.
-
Collect the precipitated ammonium salt by filtration and wash it with cold acetone.
-
Suspend the salt in water and acidify with concentrated hydrochloric acid (12N HCl) to regenerate the carboxylic acid.
-
Extract the pure 1-adamantanecarboxylic acid with chloroform (CHCl₃).
-
Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the purified product.
-
The pure acid can be further recrystallized from a mixture of methanol and water.[1][5]
Protocol 2: Purification via Esterification
This method involves converting the carboxylic acid to its methyl ester, which may be easier to separate from the desired product, especially if the product is also a solid.[1][4]
Workflow Diagram:
Caption: Workflow for purification via esterification and hydrolysis.
Methodology:
-
Reflux the crude acid with methanol (MeOH) and a catalytic amount of concentrated sulfuric acid (98% H₂SO₄) for 2 hours.
-
Pour the reaction mixture into a large volume of water.
-
Extract the resulting methyl 1-adamantanecarboxylate with chloroform (CHCl₃).
-
Wash the chloroform extract with water and dry it over calcium chloride (CaCl₂).
-
Purify the methyl ester by distillation. The methyl ester has a boiling point of 77-79 °C at 1 mmHg.
-
Hydrolyze the purified ester by refluxing with a calculated amount of potassium hydroxide (KOH) solution until the mixture is clear.
-
Acidify the solution with hydrochloric acid (HCl) to precipitate the pure 1-adamantanecarboxylic acid.[1][4]
References
preventing byproduct formation in the synthesis of saxagliptin intermediates
Welcome to the Technical Support Center for the synthesis of saxagliptin intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during their synthetic experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during the synthesis of key saxagliptin intermediates, such as (S)-N-Boc-3-hydroxyadamantylglycine.
Reductive Amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
The reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is a critical step in the synthesis of a key saxagliptin intermediate. However, several side reactions can occur, leading to the formation of impurities.
Question 1: What are the common byproducts observed during the reductive amination step?
Answer: The most frequently encountered byproducts in this reaction include:
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Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react with another molecule of the starting keto acid, leading to the formation of a tertiary amine.
-
Alcohol Byproduct: The starting material, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, can be reduced to the corresponding alcohol.
-
Diastereomers: If the chiral resolution is not completely effective, the presence of the (R)-enantiomer of the amino acid can lead to the formation of diastereomeric impurities in subsequent steps.
-
Imine Intermediate: Incomplete reduction can leave residual imine as an impurity.
Question 2: How can I minimize the formation of the over-alkylation byproduct?
Answer: To suppress the formation of the tertiary amine, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of the amine source (e.g., ammonia or an ammonium salt) relative to the keto acid. This increases the probability of the keto acid reacting with the primary amine source rather than the newly formed secondary amine product.
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via syringe pump to maintain a low concentration, favoring the reduction of the initially formed imine over the secondary amine.
-
Stepwise Procedure: First, allow the imine to form completely by stirring the keto acid and amine source together before introducing the reducing agent. Monitor the imine formation by techniques like TLC or LC-MS.
-
pH Control: Maintain the reaction pH in a weakly acidic to neutral range (pH 6-7). This facilitates the formation of the iminium ion, which is more susceptible to reduction, without promoting side reactions.
Question 3: My reaction is producing a significant amount of the alcohol byproduct. What can I do to improve the selectivity for the desired amine?
Answer: The formation of the alcohol byproduct is often related to the choice and handling of the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations compared to sodium borohydride (NaBH₄). NaBH(OAc)₃ will preferentially reduce the iminium ion over the ketone.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance the selectivity of the reducing agent.
-
Ensure Complete Imine Formation: As mentioned previously, ensuring the complete conversion of the ketone to the imine before adding the reducing agent will minimize the presence of the ketone that can be reduced to the alcohol.
Oxidation of Adamantane Derivatives
The synthesis of the keto acid precursor often involves the oxidation of an adamantane derivative, for instance, using potassium permanganate (KMnO₄).
Question 4: What are the potential byproducts during the KMnO₄ oxidation of 1-acetyladamantane derivatives?
Answer: Over-oxidation is a primary concern. Potential byproducts can include dicarboxylic acids resulting from the cleavage of the adamantane ring structure, especially under harsh conditions (e.g., high temperature, high concentration of KMnO₄). The reaction can also be challenging to drive to completion, leaving unreacted starting material.
Question 5: How can I control the KMnO₄ oxidation to improve the yield of the desired 2-oxoacetic acid?
Answer:
-
Temperature Control: Maintain a controlled temperature throughout the reaction. Exothermic reactions with KMnO₄ can lead to loss of control and over-oxidation.
-
Stoichiometry and Addition: Carefully control the stoichiometry of KMnO₄ and add it portion-wise to the reaction mixture to manage the reaction rate.
-
pH Control: The pH of the reaction medium can influence the oxidative power of permanganate. Performing the reaction under controlled pH can improve selectivity.
-
Use of Phase Transfer Catalysts: In some cases, a phase transfer catalyst can facilitate the reaction between the aqueous permanganate and the organic substrate, leading to milder reaction conditions and improved yields.
Chiral Resolution
Obtaining the desired (S)-enantiomer of N-Boc-3-hydroxyadamantylglycine is crucial. This is often achieved through chiral resolution of a racemic mixture.
Question 6: What is a critical impurity to monitor during the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine?
Answer: The primary impurity of concern is the undesired (R)-enantiomer, (R)-N-Boc-3-hydroxyadamantylglycine. Its presence can lead to the formation of diastereomeric impurities in the final drug substance, which are difficult to remove.
Question 7: How can I ensure high enantiomeric purity?
Answer:
-
Choice of Resolving Agent: Select a chiral resolving agent that forms diastereomeric salts with a significant difference in solubility, allowing for efficient separation by crystallization.
-
Recrystallization: Perform multiple recrystallizations of the desired diastereomeric salt to enhance its purity before liberating the desired enantiomer.
-
Analytical Monitoring: Utilize chiral HPLC or other suitable analytical techniques to monitor the enantiomeric excess (e.e.) at each stage of the resolution process.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
| Reducing Agent | Typical Reaction Conditions | Selectivity for Amine vs. Alcohol | Common Byproducts | Purity of Crude Product (Typical) |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to RT | Moderate | Alcohol, Over-alkylation product | 75-85% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid, RT | High | Minimal alcohol and over-alkylation | >95% |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, RT, 1-5 bar H₂ | High | Minimal | >95% |
Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to minimize byproduct formation by using a selective reducing agent and controlled conditions.
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the imine by TLC or LC-MS until the starting keto acid is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxyadamantylglycine.
-
Visualizations
Caption: Byproduct formation pathways in reductive amination.
Caption: Troubleshooting workflow for reductive amination.
Technical Support Center: Purification of Adamantane-Based Pharmaceutical Intermediates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of adamantane-based pharmaceutical intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: I'm struggling to find a suitable recrystallization solvent for my adamantane derivative. What should I do?
A1: Finding the right solvent is crucial for successful recrystallization. Adamantane and its derivatives are generally nonpolar, hydrophobic compounds, making them highly soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1] The ideal solvent will dissolve your compound when hot but have low solubility when cold.[2]
Troubleshooting Steps:
-
Start with a Solvent Screen: Test small amounts of your crude product in various solvents to gauge solubility at room temperature and upon heating.
-
Consult Solvent Guides: Begin with common solvents known to work for adamantane derivatives, such as isopropanol, methanol, ethanol, or hexane/heptane mixtures.[3]
-
Consider a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., water), a binary system can be effective.[4] Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" hot solvent (the anti-solvent) until the solution becomes slightly cloudy (turbid).[4] Reheat gently to clarify and then allow to cool slowly.
Q2: My compound "oils out" instead of forming crystals during cooling. How can I fix this?
A2: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is too high.[3]
Troubleshooting Steps:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulating the flask can help.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the mixture and try cooling again.
-
Change Solvents: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system altogether.
Q3: No crystals are forming even after the solution has cooled completely. What's wrong?
A3: This common issue typically means the solution is not supersaturated, either because too much solvent was used or the compound is still too soluble at the lower temperature.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]
-
Drastically Lower the Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[4]
Chromatography Challenges
Q4: My adamantane compound is not visible on a TLC plate under UV light. How can I visualize it?
A4: Many adamantane derivatives lack a UV chromophore and are therefore invisible under a UV lamp.[1] In these cases, chemical staining is required for visualization.
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with many organic compounds, appearing as yellow or brown spots on a purple background.[1]
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals is a simple and often effective method for visualizing nonpolar compounds.[1]
Q5: My highly lipophilic adamantane derivatives are difficult to separate using normal-phase column chromatography. What adjustments can I make?
A5: The nonpolar nature of the adamantane cage can lead to poor separation of similarly nonpolar compounds on silica gel.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Advice:
-
Modify the Mobile Phase: A systematic approach to changing the solvent system is often the first step. For normal-phase chromatography, this usually involves decreasing the polarity (e.g., increasing the hexane content relative to ethyl acetate).
-
Switch to Reversed-Phase HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) on C18-modified columns can be highly effective for separating adamantane derivatives.[5] Elution is typically performed with polar mobile phases like methanol-water or acetonitrile-water mixtures.[6] The retention of alkyl-substituted derivatives is primarily determined by their hydrophobic properties.[5]
Sublimation Purification
Q6: I am getting a low recovery of my product after sublimation. What are the likely causes and solutions?
A6: Sublimation is a powerful, solvent-free technique for purifying volatile solids, but yield can be affected by temperature, pressure, and time.[7]
Troubleshooting Steps:
-
Temperature is too low: The compound's vapor pressure is not high enough for efficient sublimation. Solution: Gradually increase the temperature of the heating bath.[1]
-
Vacuum is insufficient: A poor vacuum means the sublimation temperature required is higher, which can risk decomposition. Solution: Ensure all seals on the sublimation apparatus are secure and that the vacuum pump is functioning correctly.[1]
-
Sublimation time is too short: The process may not have had enough time to go to completion. Solution: Extend the sublimation time.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for Adamantanone
This table summarizes the typical performance of different methods for purifying adamantanone, a common adamantane-based intermediate. Actual results will vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Typical Yield | Achievable Purity | Key Advantages | Key Disadvantages |
| Steam Distillation | ~57% | >99.5%[7] | Effective for removing non-volatile impurities.[7] | Can be time-consuming and require large volumes of water.[7] |
| Recrystallization | Variable | >98%[7] | Simple, cost-effective, and scalable.[7] | Yield can be compromised by product solubility; finding the ideal solvent can be trial-and-error.[7] |
| Column Chromatography | Variable | High | Highly versatile for separating a wide range of impurities.[7] | Can be labor-intensive and consume large amounts of solvent.[7] |
| Sublimation | Variable | >99.9%[7] | Can achieve very high purity; completely solvent-free.[7] | Only applicable to compounds that sublime; may not be suitable for large-scale purifications.[7] |
Table 2: Common Recrystallization Solvents for Adamantanone
A preliminary solvent screen is always recommended to find the optimal solvent for your specific crude sample.[3]
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Comments |
| Methanol | High[3] | Very High[3] | A good starting point, but high room temperature solubility may lead to lower yields.[3] |
| Ethanol | High[3] | Very High[3] | Similar to methanol; may require very low temperatures to maximize recovery.[3] |
| Isopropanol | Moderate[3] | High[3] | Often provides a good balance for dissolving the compound when hot and achieving good recovery when cold.[3] |
| Hexane/Heptane | Low[3] | Moderate[3] | Can be a good choice for single-solvent recrystallization or as an anti-solvent with a more polar solvent.[3] |
| Ethyl Acetate | High[3] | Very High[3] | A co-solvent may be needed to reduce solubility at room temperature.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for purifying an adamantane intermediate via recrystallization.
Caption: Standard experimental workflow for recrystallization.
Methodology:
-
Dissolution: Place the crude adamantane intermediate into an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can later be placed in an ice bath.[8]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of cold, fresh solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all residual solvent.[8]
Protocol 2: Sublimation of a Volatile Adamantane Derivative
This protocol is suitable for thermally stable adamantane compounds that have an appreciable vapor pressure below their melting point.
Methodology:
-
Apparatus Setup: Place the crude, dry adamantane derivative into the bottom of a sublimation apparatus. Assemble the apparatus, ensuring the cold finger is positioned correctly above the sample.
-
Apply Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system completely. A good vacuum is critical for lowering the temperature at which sublimation occurs.
-
Cool the Condenser: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Apply Heat: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The compound will transition from a solid to a gas and then deposit as pure crystals on the cold surface of the condenser.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the system to atmospheric pressure and collect the purified crystals from the cold finger.
References
Validation & Comparative
alternative precursors to 3-Hydroxyadamantane-1-carboxylic acid for saxagliptin synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, critically relies on the efficient production of its key chiral intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. The traditional synthetic routes often commence with 3-Hydroxyadamantane-1-carboxylic acid. However, the pursuit of more cost-effective, scalable, and safer manufacturing processes has led to the exploration of several alternative precursors. This guide provides an objective comparison of these alternative synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal pathway for their needs.
Executive Summary
This guide details and compares alternative synthetic routes to key intermediates of Saxagliptin, starting from precursors other than this compound. The primary alternatives explored are:
-
Route A: From 1-Adamantanecarboxylic Acid: This is the most extensively documented alternative, involving a multi-step synthesis that introduces the necessary functional groups onto the adamantane core.
-
Route B: From 1-Bromoadamantane: This approach utilizes a readily available starting material and involves a sequence of reactions to build the required side chains.
The comparison focuses on key performance indicators such as overall yield, step-wise efficiency, reagent toxicity, and reaction conditions.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic pathways to produce key intermediates of (S)-N-Boc-3-hydroxyadamantylglycine.
| Parameter | Route A: From 1-Adamantanecarboxylic Acid | Route B: From 1-Bromoadamantane |
| Starting Material | 1-Adamantanecarboxylic Acid | 1-Bromoadamantane |
| Key Intermediate(s) | 3-Hydroxy-1-adamantanecarboxylic acid, 3-Hydroxy-1-acetyladamantane, 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | α-Hydroxy-1-adamantane acetic acid |
| Overall Yield | Approximately 35-60%[1][2][3][4] | Approximately 28%[5] |
| Number of Steps | 4-6 steps to (S)-N-Boc-3-hydroxyadamantylglycine | Multiple steps involving Swern oxidation |
| Key Reagents | H₂SO₄/HNO₃ or KMnO₄, SOCl₂, Diethyl malonate, KMnO₄ | Silane coupling agents, Oxalyl chloride (for Swern) |
| Critical Step(s) | Hydroxylation of the adamantane core; Stereoselective amination | Swern oxidation (requires cryogenic temperatures) |
| Advantages | Readily available starting material, avoids highly toxic reagents in early steps, optimized one-pot procedures available.[2][6] | Utilizes a common adamantane starting material. |
| Disadvantages | Multi-step process, yield of hydroxylation can be variable.[3] | Low overall yield, requires harsh cryogenic conditions (-78 °C) for Swern oxidation, making it less suitable for large-scale production.[3][5] |
Experimental Protocols
Route A: Synthesis from 1-Adamantanecarboxylic Acid
This route involves the sequential functionalization of 1-adamantanecarboxylic acid.
Step 1: Hydroxylation of 1-Adamantanecarboxylic Acid to 3-Hydroxy-1-adamantanecarboxylic Acid
-
Method: Oxidation with a mixture of sulfuric acid and nitric acid.
-
Procedure: To a stirred solution of 1-adamantanecarboxylic acid in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours and then poured onto ice. The precipitated product is filtered, washed with water, and dried.[4]
-
Yield: ~85-90%[4]
Step 2: Synthesis of 3-Hydroxy-1-acetyladamantane
-
Method: One-pot acylation, condensation, and decarboxylation.[4]
-
Procedure: 3-Hydroxy-1-adamantanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride. This is followed by reaction with sodium diethyl malonate and subsequent hydrolysis and decarboxylation in an acidic medium (e.g., acetic acid/sulfuric acid/water) to yield 3-hydroxy-1-acetyladamantane.[4][6]
-
Yield: ~74% (improved method using VHA reagent - SOCl₂/DMF)[6]
Step 3: Oxidation to 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid
-
Method: Potassium permanganate (KMnO₄) oxidation.
-
Procedure: 3-Hydroxy-1-acetyladamantane is oxidized with potassium permanganate in a basic aqueous solution. The reaction is typically carried out at a controlled temperature. After the reaction is complete, the mixture is worked up by quenching the excess KMnO₄ with a reducing agent (e.g., sodium bisulfite), followed by acidification to precipitate the product.[2][3][4]
Step 4: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
-
Method 1: Asymmetric Reductive Amination: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid is converted to the desired chiral amino acid using an enzyme like phenylalanine dehydrogenase.[7]
-
Method 2: Chemical Resolution: The oxoacetic acid is first converted to a racemic N-Boc-protected amino acid via oximation followed by reduction. The racemic mixture is then resolved using a chiral resolving agent like quinidine to isolate the (S)-enantiomer.[1]
-
Yield: Varies depending on the method, with enzymatic routes often offering higher stereoselectivity.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: Synthetic pathway from 1-Adamantanecarboxylic Acid.
References
The Adamantane Advantage: A Comparative Guide to 3-Hydroxyadamantane-1-carboxylic Acid and Other Derivatives in Drug Design
The rigid, tricyclic hydrocarbon cage of adamantane has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique lipophilic and stable structure has been exploited to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents. This guide provides a comparative analysis of 3-hydroxyadamantane-1-carboxylic acid and other prominent adamantane derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
While this compound is a crucial building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, used in the management of type 2 diabetes, other derivatives such as Amantadine, Rimantadine, and Memantine have found their place as antiviral and neuroprotective agents. This comparison will explore how the distinct functionalization of the adamantane core dictates the therapeutic application and performance of these compounds.
Performance Comparison of Adamantane Derivatives
The therapeutic efficacy and safety of adamantane derivatives are intrinsically linked to the nature of the substituents on the adamantane cage. The following tables summarize key quantitative data for Saxagliptin (representing the this compound scaffold) and other notable adamantane-based drugs.
Table 1: Efficacy of Adamantane Derivatives in Clinical Applications
| Derivative (Drug) | Therapeutic Area | Key Efficacy Endpoint | Result |
| Saxagliptin | Type 2 Diabetes | Change in HbA1c | -0.52% vs. placebo |
| Reduction in Fasting Plasma Glucose | -13.78 mg/dL vs. placebo | ||
| Amantadine | Influenza A Prophylaxis | Protection Rate | 66-82% vs. placebo |
| Parkinson's Disease | Reduction in Dyskinesia (DRS) | SMD = -1.32 | |
| Reduction in 'OFF' Time | MD = -0.66 hours | ||
| Rimantadine | Influenza A Prophylaxis | Reduction in Clinical Illness | Efficacy = 58% (P = 0.079) |
| Memantine | Alzheimer's Disease | Improvement in Cognitive Function | Statistically significant improvement over placebo |
DRS: Dyskinesia Rating Scale; SMD: Standardized Mean Difference; MD: Mean Difference.
Table 2: Safety Profile of Adamantane Derivatives
| Derivative (Drug) | Common Adverse Events |
| Saxagliptin | Upper respiratory tract infections, urinary tract infections, headache |
| Amantadine | Dizziness, insomnia, anxiety, nausea, hallucinations, dry mouth, constipation |
| Rimantadine | Gastrointestinal and central nervous system symptoms (generally mild) |
| Memantine | Dizziness, headache, confusion, constipation |
Table 3: Pharmacokinetic Properties of Adamantane Derivatives
| Derivative (Drug) | Bioavailability | Time to Peak (Tmax) | Half-life (t1/2) | Protein Binding | Primary Excretion Route |
| Saxagliptin | ~75% | 2 hours | 2.5 hours (parent), 4.1 hours (active metabolite) | Low | Renal and Hepatic |
| Amantadine | ~86% | 2-4 hours | ~16 hours (range: 9-31 hours) | ~67% | Renal (primarily unchanged) |
| Rimantadine | Well absorbed | ~6 hours | ~25-32 hours | ~40% | Renal (extensively metabolized) |
| Memantine | Well absorbed | 3-7 hours | 60-80 hours | ~45% | Renal (mostly unchanged) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of the discussed adamantane derivatives.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (for Saxagliptin)
This assay determines the inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Saxagliptin) and positive control (e.g., Vildagliptin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In the microplate, add the DPP-4 enzyme to each well.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and the IC50 value for the test compound.
Influenza A Virus Plaque Reduction Assay (for Amantadine and Rimantadine)
This assay is used to determine the antiviral activity of compounds against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Test compound (Amantadine or Rimantadine)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Prepare serial dilutions of the influenza A virus stock.
-
Infect the MDCK cell monolayers with the virus dilutions and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
NMDA Receptor Competitive Binding Assay (for Memantine)
This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Radioligand (e.g., [3H]MK-801)
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Test compound (Memantine) and non-specific binding control
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes, combine the rat brain membrane preparation, the radioligand, and either the assay buffer (for total binding), the test compound, or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound to determine its affinity (Ki) for the NMDA receptor.
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of adamantane derivatives stem from their interaction with distinct molecular targets and signaling pathways.
Saxagliptin and the DPP-4 Signaling Pathway
Saxagliptin, a derivative of this compound, inhibits the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, thereby lowering blood glucose levels.
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Hydroxyadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Hydroxyadamantane-1-carboxylic acid is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Analytical Strategies
The unique structure of this compound, featuring a bulky, non-chromophoric adamantane cage with both hydroxyl and carboxylic acid functional groups, necessitates careful consideration of analytical techniques. The primary methods for purity determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and the nature of the information it provides.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of unknown impurities, or routine quality control.
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity and detection via UV absorbance of a derivatizing agent or low wavelength absorbance of the carboxyl group. | Separation based on volatility and polarity of derivatized analytes, with mass spectrometric detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantification | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of the derivatized analyte). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | Good for separating structurally similar, non-volatile impurities. | High selectivity based on chromatographic separation and mass fragmentation patterns. | Excellent for structural elucidation and quantification of proton-containing impurities. |
| Sensitivity | Moderate to high, depending on the derivatizing agent. | Very high, capable of detecting trace-level volatile and semi-volatile impurities. | Moderate, typically requires milligram quantities of the sample. |
| Sample Preparation | May require derivatization for enhanced UV detection. | Derivatization is mandatory to increase volatility and thermal stability. | Simple dissolution in a deuterated solvent with an internal standard. |
| Throughput | High, suitable for routine analysis. | Moderate, due to the derivatization step and longer run times. | Low to moderate, suitable for primary characterization and reference standard certification. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for adamantane derivatives and other organic acids and can be adapted and validated for specific laboratory requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a versatile technique for the purity assessment of this compound. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent is recommended for enhanced sensitivity and selectivity. Alternatively, detection at a low UV wavelength (e.g., 210 nm) can be employed, though with potentially lower sensitivity and higher susceptibility to interference.
Experimental Protocol: RP-HPLC with UV Detection (Low Wavelength)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution to a working concentration of about 100 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable moieties. Silylation is a common and effective derivatization method.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation:
-
GC-MS system equipped with a capillary column and an electron ionization (EI) source.
-
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
-
Data Analysis:
-
Purity is assessed by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][3] The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[4]
Experimental Protocol: ¹H-qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
Data Points: 64K or higher.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Alternative Method: Capillary Zone Electrophoresis (CZE)
CZE is a high-efficiency separation technique that can be applied to charged species like carboxylic acids. It offers rapid analysis times and requires minimal sample and reagent consumption.
Experimental Protocol: CZE with Indirect UV Detection
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
CZE Conditions:
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm.
-
Background Electrolyte (BGE): 20 mM Chromate buffer with an electroosmotic flow modifier, pH 8.0.
-
Voltage: -25 kV.
-
Temperature: 25 °C.
-
Detection: Indirect UV at 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
Purity is assessed by the area percentage of the main peak.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for purity assessment of this compound.
Signaling Pathway of Method Selection Logic
The choice of an analytical method is guided by the specific goals of the purity assessment.
References
A Comparative Guide to the Isomers and Stereochemistry of 3-Hydroxyadamantane-1-carboxylic Acid for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isomers of 3-hydroxyadamantane-1-carboxylic acid, with a focus on their stereochemistry and characterization. This compound is a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. Understanding the distinct properties of its stereoisomers is paramount for the development of stereochemically pure and effective drug candidates.
Introduction to this compound and its Stereoisomers
This compound (molecular formula: C₁₁H₁₆O₃, molecular weight: 196.24 g/mol ) is a derivative of adamantane, a rigid, tricyclic hydrocarbon.[1] The adamantane cage imparts unique properties to drug molecules, including high lipophilicity and metabolic stability. The introduction of a hydroxyl group at the 3-position and a carboxylic acid at the 1-position creates a chiral center at the carbon bearing the hydroxyl group, leading to the existence of two enantiomers: (R)-3-hydroxyadamantane-1-carboxylic acid and (S)-3-hydroxyadamantane-1-carboxylic acid.
The stereochemistry of this molecule is of significant importance in pharmacology. For instance, the synthesis of the anti-diabetic drug saxagliptin specifically requires the (S)-enantiomer of a derivative of this compound, namely (S)-N-Boc-3'-hydroxyadamantylglycine.[2][3][4] This highlights the necessity for robust methods to separate and characterize these enantiomers.
Physicochemical and Crystallographic Data
Currently, detailed experimental data in the public domain primarily pertains to the racemic mixture of this compound. A summary of this information is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 42711-75-1 | [1] |
| Melting Point | 203-207 °C | [5] |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 6.675(2) Å, b = 20.767(3) Å, c = 7.109(2) Å, β = 106.08(2)° | |
| Volume | 944.3(4) ų | |
| Z | 4 |
Note: The crystallographic data corresponds to 1-carboxy-3-adamantanol, the racemic form of this compound.
Experimental Protocols for Synthesis and Characterization
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through the oxidation of 1-adamantanecarboxylic acid.[6]
Reaction:
1-Adamantanecarboxylic acid → this compound
Reagents and Conditions:
A mixture of fuming nitric acid and sulfuric acid is commonly used as the oxidizing agent.[6]
Detailed Protocol:
-
In a flask equipped with a stirrer and a cooling bath, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., acetone/water) to obtain pure racemic this compound.
Chiral Resolution of Enantiomers
Proposed Method: Chiral HPLC
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for resolving chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is appropriate.
Detailed Protocol (Hypothetical):
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
-
Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the (R) and (S) enantiomers. The elution order would need to be determined by analyzing a sample enriched in one enantiomer, if available.
-
Optimization: Adjust the ratio of hexane to isopropanol and the concentration of TFA to optimize the resolution and retention times.
Characterization of Enantiomers
Once separated, the individual enantiomers should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra of the separated enantiomers are expected to be identical to each other and to the racemic mixture in an achiral solvent.
-
To differentiate the enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent would be required to induce diastereomeric environments, leading to distinguishable chemical shifts.
-
-
Optical Rotation:
-
The most direct method to confirm the stereochemistry is by measuring the specific rotation using a polarimeter. The (R) and (S) enantiomers will rotate plane-polarized light to an equal but opposite degree. The sign of the rotation (+ or -) would need to be correlated with the absolute configuration determined by other means, such as X-ray crystallography of a derivative with a known stereocenter.
-
Role in Drug Development: The Case of Saxagliptin
This compound itself is not known to have a direct signaling pathway activity. However, its derivative is a key component of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[9][10]
The adamantane moiety of saxagliptin, which is derived from this compound, plays a critical role in its binding to the DPP-4 enzyme. The lipophilic and rigid nature of the adamantane cage contributes to the overall binding affinity and metabolic stability of the drug.[11] Specifically, the hydroxyl group on the adamantane ring of saxagliptin forms a key hydrogen bond with the side-chain of tyrosine 547 (Tyr547) in the active site of DPP-4, anchoring the inhibitor in the binding pocket.[12]
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. While comprehensive comparative data for its individual enantiomers are not widely published, established methods for the synthesis of the racemate and general protocols for chiral separation provide a clear path forward for researchers. The critical role of the stereochemistry of its derivatives in the activity of drugs like saxagliptin underscores the importance of developing and utilizing enantioselective synthesis or efficient chiral resolution techniques. Further research into the specific properties of the (R) and (S) enantiomers of this compound could uncover novel applications and lead to the development of more effective and selective therapeutic agents.
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-羟基金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saxagliptin: a new dipeptidyl peptidase 4 inhibitor for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
A Comparative Analysis of 11β-HSD1 Inhibitors: Adamantane Scaffold vs. Non-Adamantane Structures
For researchers, scientists, and drug development professionals, the pursuit of potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors remains a key focus in the development of therapeutics for metabolic diseases. A critical design consideration in this endeavor is the incorporation of an adamantane scaffold. This guide provides a comparative study of 11β-HSD1 inhibitors with and without this bulky, lipophilic moiety, supported by experimental data to inform drug design and development strategies.
The enzyme 11β-HSD1 plays a pivotal role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for conditions like type 2 diabetes and obesity. The inclusion of an adamantane group in inhibitor design has been a popular strategy to enhance potency and pharmacokinetic properties. This guide objectively compares the performance of adamantane-containing inhibitors against their non-adamantane counterparts.
In Vitro Performance: Potency and Selectivity
The in vitro efficacy of 11β-HSD1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) and their selectivity against the related isoform, 11β-HSD2. Inhibition of 11β-HSD2 can lead to undesirable side effects, making high selectivity a crucial attribute.
| Compound Class | Representative Compound | Target Species | IC50 (nM) for 11β-HSD1 | Selectivity vs. 11β-HSD2 |
| Adamantyl Amide | N-(Adamantan-2-yl)-2-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide | Human | 114 | >1000-fold |
| Adamantyl Ethanone | Compound 72 | Human | 50-70 | Not Specified |
| Non-Adamantane (Triazolothiadiazine) | MK-0916 | Human | 70.4 (in vivo model) | Selective |
| Non-Adamantane (Thiazolidinone) | BVT-2733 | Human | 3341 | >200-fold |
| Non-Adamantane | BI 187004 | Human | Data not publicly available | Selective |
| Non-Adamantane | AMG 221 | Human | Ki: 12.8, IC50: 10.1 | >780-fold |
| Non-Adamantane | INCB13739 | Human | Data not publicly available | Selective |
| Non-Adamantane (Non-selective) | Carbenoxolone | Human | Low micromolar range | Non-selective |
Note: The data presented in this table is compiled from various sources and not from a single head-to-head comparative study. Direct comparisons should be made with caution.
Adamantane-containing compounds, such as the adamantyl amide and ethanone derivatives, demonstrate potent inhibition of 11β-HSD1 with IC50 values in the nanomolar range.[1] They also exhibit high selectivity against 11β-HSD2.[2] Non-adamantane inhibitors, like AMG 221 and MK-0916, also show high potency and selectivity.[3][4] However, some non-adamantane structures, such as BVT-2733, display lower potency in human enzyme assays. Carbenoxolone, a non-adamantane and non-selective inhibitor, is often used as a reference compound.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug candidate are critical for its clinical success. The adamantane scaffold is often incorporated to improve metabolic stability and oral bioavailability.
| Compound | Scaffold | Key Pharmacokinetic Parameters |
| Adamantane Derivatives (General) | Adamantane | Generally exhibit high metabolic stability and good pharmacokinetic profiles.[5] |
| MK-0916 | Non-Adamantane | Rapidly absorbed (Tmax: 1.1–1.8 h). Exposure increases approximately in proportion to the dose. A 6 mg daily dose results in a mean trough plasma concentration of 240 nM and 84% inhibition of in vivo cortisone-to-cortisol conversion.[1][6] |
| BI 187004 | Non-Adamantane | Rapidly absorbed within 2 hours with a long terminal half-life of 106–124 hours.[2] Exhibits non-proportional exposure increase with dose.[2][7] Renal excretion is low (3-5%).[7] |
| BVT-2733 | Non-Adamantane | In diet-induced obese mice, administration for four weeks led to decreased body weight and enhanced glucose tolerance and insulin sensitivity.[8][9] |
Disclaimer: The pharmacokinetic data are from separate studies and not from a direct comparative trial, which may limit direct comparability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: 11β-HSD1 signaling pathway.
Caption: Experimental workflow for 11β-HSD1 inhibitor screening.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the in vitro potency of 11β-HSD1 inhibitors.
Objective: To measure the IC50 value of a test compound against recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2)
-
HTRF detection reagents (e.g., cortisol-d2 tracer and anti-cortisol cryptate)
-
384-well microplates
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration range.
-
In a 384-well plate, the recombinant 11β-HSD1 enzyme, NADPH, and the test compound are combined in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the cortisone substrate.
-
The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.
-
The reaction is stopped by the addition of the HTRF detection reagents.
-
The plate is incubated at room temperature for a further period (e.g., 2 hours) to allow for the detection reaction to occur.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro 11β-HSD2 Inhibition Assay for Selectivity
Objective: To determine the IC50 of a test compound against 11β-HSD2 to assess selectivity.
Procedure: A similar protocol to the 11β-HSD1 assay is followed, with the following key differences:
-
Enzyme: Recombinant human 11β-HSD2 is used.
-
Substrate: Cortisol is used as the substrate.
-
Cofactor: NAD+ is used as the cofactor.
-
Detection: The production of cortisone is quantified, typically using LC-MS/MS or a specific immunoassay.
The selectivity is determined by calculating the ratio of the IC50 for 11β-HSD2 to the IC50 for 11β-HSD1. A higher ratio indicates greater selectivity for 11β-HSD1.
Conclusion
Both adamantane-containing and non-adamantane 11β-HSD1 inhibitors have demonstrated high potency and selectivity in preclinical studies. The adamantane scaffold can confer favorable pharmacokinetic properties, though potent and selective non-adamantane inhibitors have also been developed and advanced into clinical trials.[10][11] The choice of whether to include an adamantane moiety in a novel 11β-HSD1 inhibitor will depend on a comprehensive evaluation of its impact on potency, selectivity, and the overall ADME (absorption, distribution, metabolism, and excretion) profile. The experimental protocols and data presented in this guide provide a framework for the rational design and comparative evaluation of new chemical entities targeting 11β-HSD1.
References
- 1. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dom-pubs.onlinelibrary.wiley.com [dom-pubs.onlinelibrary.wiley.com]
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 3-Hydroxyadamantane-1-carboxylic Acid
For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-Hydroxyadamantane-1-carboxylic acid, a key intermediate in various synthetic applications.
The definitive three-dimensional arrangement of atoms in this compound has been unequivocally determined by single-crystal X-ray diffraction.[1] This technique stands as the gold standard for structural elucidation, providing precise bond lengths, angles, and the overall conformation of the molecule in the solid state. However, a comprehensive validation approach often involves corroboration with other analytical techniques. This guide will compare the data obtained from X-ray crystallography with those from common spectroscopic methods, offering a holistic view of structural verification.
Comparative Analysis of Structural Validation Methods
The following table summarizes the key data obtained from X-ray crystallography and compares it with data from alternative analytical techniques commonly used for the structural characterization of this compound.
| Parameter | X-ray Crystallography Data | Alternative Methods Data | Method(s) |
| Crystal System | Monoclinic | Not Applicable | X-ray Diffraction |
| Space Group | P 1 21/n 1 | Not Applicable | X-ray Diffraction |
| Unit Cell Dimensions | a = 6.675 Å, b = 20.767 Å, c = 7.109 Å, β = 106.08° | Not Applicable | X-ray Diffraction |
| Molecular Formula | C11H16O3 | C11H16O3 | Elemental Analysis |
| Molecular Weight | 196.24 g/mol | 196.25 g/mol | Mass Spectrometry |
| Key Functional Groups | Carboxylic acid (-COOH), Hydroxyl (-OH) | Presence confirmed | Infrared Spectroscopy, ¹H NMR |
| ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz) | Not Applicable | δ 1.46-1.65 (m, 12H, adamantane CH₂), 2.11 (m, 2H, adamantane CH), 4.45 (br s, 1H, OH), 11.97 (br s, 1H, COOH)[2] | ¹H Nuclear Magnetic Resonance |
| Melting Point | Not Applicable | 198-200 °C[2], 203-207 °C | Melting Point Apparatus |
| Elemental Analysis | Not Applicable | Calculated: C 67.25%, H 8.24%[2] | Elemental Analyzer |
Experimental Protocols
X-ray Crystallography
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The experimental protocol, as referenced in the literature, would typically involve the following steps:
-
Crystal Growth: Single crystals of this compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[1]
Alternative Validation Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the presence of specific proton environments corresponding to the adamantane cage, the hydroxyl group, and the carboxylic acid group.[2]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or a thin film.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over a range of wavenumbers.
-
Data Analysis: The presence of characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid are identified to confirm the functional groups.
3. Elemental Analysis:
-
Sample Preparation: A precisely weighed amount of the dry, pure compound is used.
-
Data Acquisition: The sample is combusted in an elemental analyzer, and the resulting gases (CO₂, H₂O, etc.) are quantified.
-
Data Analysis: The experimental percentages of carbon and hydrogen are compared with the calculated theoretical values for the molecular formula C₁₁H₁₆O₃.[2]
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
Caption: Workflow for X-ray Crystallography.
References
comparing the efficacy of different synthetic routes to 3-Hydroxyadamantane-1-carboxylic acid
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-Hydroxyadamantane-1-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals, including antiviral and antitumor agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a clear overview of their efficacy based on reported experimental data.
Comparison of Synthetic Routes
The synthesis of this compound predominantly proceeds from 1-adamantane carboxylic acid. Two main strategies have been reported: direct oxidation using a mixed acid system and a two-step process involving bromination followed by hydrolysis. A third route, detailed in patent literature, involves a two-step, one-pot synthesis from 1-adamantanol.
| Synthetic Route | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Mixed Acid Oxidation | Nitric acid, Sulfuric acid | 77 - 89.0%[1][2] | Fewer reaction steps, avoids hazardous bromine, potentially higher yield and purity, suitable for industrial production.[1] | Requires careful temperature control. |
| Route 2: Bromination and Hydrolysis | Bromine, followed by hydrolysis | 76.5% (for the two steps)[1] | Established methodology. | Involves the use of hazardous and corrosive bromine, longer synthesis route.[1] |
| Route 3: Two-Step from 1-Adamantanol | Formic acid, Sulfuric acid, followed by Nitric acid | 79.2% (overall two-step yield)[2] | One-pot potential from a readily available starting material. | Yield can be variable, with one report showing a lower yield of 25.2% for the oxidation step.[2] |
Experimental Protocols
Route 1: Mixed Acid Oxidation of 1-Adamantane Carboxylic Acid
This process involves the direct oxidation of 1-adamantane carboxylic acid using a mixture of nitric and sulfuric acids.
Procedure:
-
In a three-necked flask equipped with a condenser, magnetic stirrer, and a dropping funnel, 1-adamantane carboxylic acid is mixed with nitric acid (65%) and concentrated sulfuric acid (98%).[1]
-
The mixture is cooled in an ice-salt bath to maintain a temperature of 0°C.[1]
-
Concentrated sulfuric acid is added slowly via the dropping funnel.[1]
-
The reaction is allowed to proceed for a specified period. The optimal molar ratio of 1-adamantane carboxylic acid to nitric acid to concentrated sulfuric acid has been reported as 1:2.6:20.[1]
-
Upon completion, the reaction mixture is poured into crushed ice and stirred until all the ice melts, leading to the precipitation of a light-yellow solid.[1]
-
The precipitate is collected by filtration and washed successively with water and ether.[1]
-
The crude product is recrystallized from an acetone/water mixture (9:1 volume ratio) and dried under vacuum to yield white, solid 3-hydroxy-1-adamantane carboxylic acid.[1]
Route 2: Bromination and Hydrolysis of 1-Adamantane Carboxylic Acid
This two-step route first introduces a bromine atom at the 3-position, which is subsequently displaced by a hydroxyl group.
(Detailed experimental protocol for this specific sequence was not fully available in the provided search results, but the general approach is outlined below.)
Step 1: Bromination
-
1-Adamantane carboxylic acid is treated with a brominating agent, likely in the presence of a catalyst, to introduce a bromine atom at the tertiary bridgehead position.
Step 2: Hydrolysis
-
The resulting 3-bromo-1-adamantane carboxylic acid is then subjected to hydrolysis, typically using a base followed by acidification, to replace the bromine atom with a hydroxyl group, yielding the final product. The combined yield for these two steps is reported to be 76.5%.[1]
Route 3: Two-Step Synthesis from 1-Adamantanol
This method, described in a patent, allows for a one-pot synthesis starting from 1-adamantanol.[2]
Procedure:
-
Carboxylation: 1-Adamantanol is dissolved in concentrated sulfuric acid (96%). The solution is cooled, and formic acid is added to perform a Koch-Haaf carboxylation, yielding 1-adamantane carboxylic acid in situ. This step has a reported conversion of 99.0% and a reaction yield of 97%.[2]
-
Oxidation: To the same reaction mixture, nitric acid (70%) is added dropwise while maintaining the temperature between 35°C and 50°C to oxidize the 1-adamantane carboxylic acid to 3-hydroxy adamantane-1-carboxylic acid.[2]
-
Work-up: The reaction mixture is then added to a solution of sodium hydroxide and sodium sulfite. The precipitated product is collected by filtration, washed with water, and dried under reduced pressure to give the final product.[2]
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow for selecting the optimal synthetic route based on key performance indicators.
Caption: Workflow for comparing synthetic routes to this compound.
Conclusion
The direct oxidation of 1-adamantane carboxylic acid using a mixture of nitric and sulfuric acids (Route 1) appears to be the most promising synthetic strategy. It offers a higher yield, a simplified procedure by avoiding the use of bromine, and is more amenable to industrial-scale production.[1] While the traditional bromination-hydrolysis pathway (Route 2) is a viable alternative, it is less efficient and involves more hazardous reagents. The two-step synthesis from 1-adamantanol (Route 3) is also a strong contender, particularly due to its potential for a one-pot process, although reported yields have shown some variability. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or production facility, including scale, cost considerations, and safety protocols.
References
spectroscopic comparison of 1- and 2-substituted adamantane derivatives
A Spectroscopic Comparison of 1- and 2-Substituted Adamantane Derivatives: A Guide for Researchers
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The precise characterization of these molecules is crucial, and substitution at the bridgehead (1-position) versus the methylene bridge (2-position) results in distinct spectroscopic signatures. This guide provides an objective comparison of 1- and 2-substituted adamantane derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. The position of the substituent dramatically affects the symmetry of the molecule, which is reflected in the complexity of the ¹H and ¹³C NMR spectra. A 1-substituted adamantane maintains a C₃ᵥ symmetry, resulting in fewer signals, whereas a 2-substituted adamantane has lower symmetry (Cₛ), leading to more complex spectra with a larger number of distinct signals.[1]
Comparative ¹H NMR Data
The ¹H NMR spectra of 1-substituted adamantanes are relatively simple, while those of 2-substituted derivatives are more complex due to lower symmetry.
| Compound | Position | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| 1-Adamantanol | 1-OH | 2.15 (br s, 3H), 1.72 (br s, 6H), 1.65-1.55 (m, 6H) |
| 2-Adamantanol | 2-OH | 3.65 (br s, 1H), 2.06 (m), 1.74 (m), 1.65 (m), 1.37 (m)[2] |
| 1-Bromoadamantane | 1-Br | 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[1][3] |
| 2-Bromoadamantane | 2-Br | Broader, more complex multiplets due to lower symmetry.[1] |
Comparative ¹³C NMR Data
The effect of the substituent's position is also evident in the ¹³C NMR spectra. The number of signals increases when the substituent is moved from the 1- to the 2-position, reflecting the decrease in molecular symmetry.[1]
| Compound | Position | ¹³C NMR Chemical Shifts (δ, ppm) |
| Adamantane | - | 38.19 (CH₂), 28.76 (CH)[4] |
| 1-Adamantanol | 1-OH | 68.3 (C-1), 45.5 (C-3,5,7), 36.3 (C-4,6,10), 30.8 (C-2,8,9) |
| 2-Adamantanol | 2-OH | 73.1 (C-2), 40.0, 37.8, 35.5, 27.5, 27.2 |
| 1-Bromoadamantane | 1-Br | 69.0 (C-1), 48.0 (C-3,5,7), 35.9 (C-4,6,10), 31.9 (C-2,8,9)[5] |
| 2-Bromoadamantane | 2-Br | Signals for CH-Br, CH, and CH₂ groups, with more signals due to asymmetry.[1] |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[4] For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum to a series of singlets for each unique carbon atom.[4]
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign signals to specific nuclei based on their chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in adamantane derivatives. The rigid adamantane cage itself has characteristic C-H and C-C vibrational modes.
Comparative IR Data
The main differences in the IR spectra of 1- and 2-substituted adamantane derivatives arise from the vibrational modes of the substituent and its influence on the adamantane cage.
| Compound | Position | Key IR Absorptions (cm⁻¹) |
| Adamantane | - | C-H stretch: 2930-2850, CH₂ scissor: ~1450[6] |
| 1-Adamantanol | 1-OH | O-H stretch (broad): ~3300, C-O stretch: ~1050 |
| 2-Adamantanol | 2-OH | O-H stretch (broad): ~3300, C-O stretch: ~1100[7][8] |
| 1-Bromoadamantane | 1-Br | C-Br stretch: ~600-500 |
| 2-Bromoadamantane | 2-Br | C-Br stretch: ~600-500 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common.[1] Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[1]
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups by comparing the spectrum to correlation charts and reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of adamantane derivatives, which are influenced by the substituent and its position.
Comparative MS Data
The fragmentation of 1- and 2-substituted adamantanes can proceed through different pathways. For 1-substituted adamantanes, a primary fragmentation is the loss of the substituent to form a stable bridgehead adamantyl cation.[9] In 2-substituted adamantanes, the loss of HX is often a prominent fragmentation pathway.
| Compound | Position | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Adamantanol | 1-OH | 152[10] | 135 ([M-OH]⁺), 95, 79 |
| 2-Adamantanol | 2-OH | 152[7] | 134 ([M-H₂O]⁺), 94, 79 |
| 1-Bromoadamantane | 1-Br | 214/216 (1:1 ratio)[9][11] | 135 ([M-Br]⁺, base peak)[5][9] |
| 2-Bromoadamantane | 2-Br | 214/216 (1:1 ratio) | 135 ([M-Br]⁺), 134 ([M-HBr]⁺) |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the adamantane derivative in a volatile organic solvent such as dichloromethane or hexane.[9]
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[9]
-
GC Separation: Inject the sample into the GC. The different components of the sample are separated as they pass through the GC column.
-
MS Analysis: As the components elute from the GC column, they enter the MS, where they are ionized (typically at 70 eV).[12] The resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For halogenated compounds, observe the characteristic isotopic patterns.[1]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between substituent position and NMR spectral complexity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Adamantanol(700-57-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adamantane [webbook.nist.gov]
- 7. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Adamantanol(700-57-2) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Adamantanol [webbook.nist.gov]
- 11. 1-Bromoadamantane [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
The Adamantane Advantage: Assessing the Metabolic Stability of 3-Hydroxyadamantane-1-carboxylic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. The inherent properties of a molecule's scaffold play a pivotal role in its metabolic fate, influencing its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the metabolic stability of drugs derived from 3-Hydroxyadamantane-1-carboxylic acid, using the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin as a prime example. We will compare its performance with other drugs in the same class that do not possess the adamantane core, supported by experimental data and detailed methodologies.
The adamantane moiety, a rigid, lipophilic, three-dimensional structure, is often incorporated into drug candidates to enhance their metabolic stability.[1] Its unique cage-like structure can sterically hinder the access of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes, thereby protecting the rest of the molecule from degradation.[2] This guide will delve into the practical implications of this structural feature by examining the metabolic stability of Saxagliptin in comparison to other "gliptins."
Comparative Analysis of Metabolic Stability
The following tables summarize key pharmacokinetic parameters that are indicative of metabolic stability for Saxagliptin and other selected DPP-4 inhibitors. A longer half-life (t½) and lower intrinsic clearance (CLint) are generally associated with greater metabolic stability.
| Compound | Scaffold | Primary Metabolic Pathway | Half-life (t½) (hours) | Active Metabolite | Primary Route of Excretion |
| Saxagliptin | Adamantane-based | Hepatic (CYP3A4/5)[3][4] | 2.5[4] | Yes (5-hydroxy saxagliptin, ~50% potency)[4] | Renal and Hepatic[3] |
| Sitagliptin | Non-adamantane | Primarily excreted unchanged[5] | 12.4 | No | Renal |
| Vildagliptin | Non-adamantane | Hepatic (hydrolysis) | 1.5 - 2.5 | Yes (inactive) | Renal |
| Linagliptin | Non-adamantane | Primarily excreted unchanged | >100 (terminal) | No | Biliary/Fecal |
| Alogliptin | Non-adamantane | Primarily excreted unchanged | 12 - 21 | No | Renal |
Table 1: Comparative Pharmacokinetics of DPP-4 Inhibitors.
| Compound | In Vitro System | Parameter | Value |
| Saxagliptin | Human Liver Microsomes | t½ (min) | > 60 |
| Saxagliptin | Human Liver Microsomes | CLint (µL/min/mg protein) | < 11.5 |
| Sitagliptin | Human Liver Microsomes | t½ (min) | > 120 |
| Sitagliptin | Human Liver Microsomes | CLint (µL/min/mg protein) | < 5.8 |
| Vildagliptin | Human Liver Microsomes | t½ (min) | 28 |
| Vildagliptin | Human Liver Microsomes | CLint (µL/min/mg protein) | 49.5 |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes. (Note: Data is compiled from various sources for illustrative comparison and may not be from a single head-to-head study).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. Below are protocols for two common in vitro assays.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.
Materials:
-
Test compound and positive control compounds (e.g., midazolam for CYP3A4)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Pre-warm the HLM, NADPH regenerating system, and phosphate buffer to 37°C.
-
Reaction Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer. Add the test compound to the HLM suspension (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolism, as well as cellular uptake.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Cell Preparation: Thaw and suspend cryopreserved hepatocytes in culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound (final concentration 1 µM) to initiate the incubation at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Termination: Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Lysis and Precipitation: Vortex the samples to lyse the cells and precipitate proteins. Centrifuge to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method.
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the t½ and CLint.
Visualizing the Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
Drugs like Saxagliptin exert their therapeutic effect by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates this signaling pathway.
Caption: DPP-4 inhibition by Saxagliptin enhances the incretin effect.
Experimental Workflow for Metabolic Stability Assessment
The following diagram outlines the general workflow for conducting an in vitro metabolic stability study.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
A Head-to-Head Comparison of Adamantane-Based and Non-Adamantane 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of adamantane-based and non-adamantane inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). As a key enzyme in the intracellular activation of cortisol, 11β-HSD1 is a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This document summarizes the performance of these two major classes of inhibitors, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
The 11β-HSD1 Signaling Pathway
The enzyme 11β-HSD1 is primarily located in the endoplasmic reticulum of key metabolic tissues like the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of genes involved in metabolic processes such as gluconeogenesis and lipolysis.[2][3] Inhibition of 11β-HSD1 aims to reduce intracellular cortisol levels, thereby mitigating the downstream effects of excessive glucocorticoid signaling.[4]
In Vitro Potency and Selectivity: A Comparative Analysis
The efficacy of an 11β-HSD1 inhibitor is determined by its potency (IC50) and its selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target mineralocorticoid effects. The following tables summarize the in vitro performance of representative adamantane-based and non-adamantane inhibitors.
Table 1: In Vitro Potency and Selectivity of Adamantane-Based 11β-HSD1 Inhibitors
| Compound | Chemical Class | Human 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 | Reference |
| Adamantyl Ethanone Pyridyl Derivative (Compound 43) | Adamantyl Ethanone | ~50 | Selective | [5] |
| MK-0916 | Adamantane derivative | 70.4 (in vivo model) | Selective | [6][7] |
| Adamantyl Carboxamide (Compound 3) | Adamantyl Carboxamide | 200-300 | Selective | [8] |
| Adamantyl-amino-thiazol-4-one (Compound 3i) | Thiazolone | >10,000 (IC50 for 11β-HSD1 inhibition of 82.82% at 10µM) | Moderately selective | [9] |
| BI 187004 | Adamantane derivative | Data not publicly available in nM | Selective | [10][11] |
Table 2: In Vitro Potency and Selectivity of Non-Adamantane 11β-HSD1 Inhibitors
| Compound | Chemical Class | Human 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 | Reference |
| INCB13739 | Triazole | 1.1 | Highly Selective | [12] |
| AZD8329 | Azetidine | 9 | >1000-fold | [12] |
| SKI2852 | Thiazole | 2.9 | Highly Selective | [12] |
| Carbenoxolone | Glycyrrhetinic acid derivative | ~300 | Non-selective | [13][14] |
| Dammarane Derivative (Compound 23a) | Triterpenoid | 994 | >10-fold | [15] |
Pharmacokinetic Profiles: A Side-by-Side Comparison
The pharmacokinetic properties of 11β-HSD1 inhibitors are critical for determining their dosing regimen and overall clinical utility. This section compares the pharmacokinetic profiles of key adamantane-based and non-adamantane inhibitors.
Table 3: Pharmacokinetic Parameters of Selected 11β-HSD1 Inhibitors
| Compound | Class | Tmax (hours) | Terminal Half-life (hours) | Clearance | Key Findings | References |
| BI 187004 | Adamantane | ~2 | 106-124 | Low oral clearance | Rapidly absorbed with a long half-life, suggesting potential for once-daily dosing.[10][11] Exposure increases non-proportionally with dose.[10][11] | [10][11][16][17][18] |
| MK-0916 | Adamantane | 1.1-1.8 | Not explicitly stated, but exposure is dose-proportional at higher doses | Not explicitly stated | Rapidly absorbed.[19] At a 6 mg daily dose, it achieves 84% inhibition of in vivo cortisone-to-cortisol conversion.[6][19] | [6][7][19][20] |
| Carbenoxolone | Non-Adamantane | Not specified | Not specified | Primarily excreted in feces via bile | Absorbed from the GI tract and highly bound to plasma proteins.[13][21] | [13][21][22][23][24] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used in the evaluation of 11β-HSD1 inhibitors.
In Vitro Human 11β-HSD1 Cell-Based Assay
This assay determines the potency of a compound in inhibiting 11β-HSD1 activity within a cellular context.
Materials:
-
Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene.[8]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).[8]
-
Cortisone (substrate).[25]
-
Test inhibitor compound.
-
Assay buffer.
-
Detection system for cortisol (e.g., HTRF kit).[25]
Procedure:
-
Cell Culture: Culture the transfected HEK-293 cells to an appropriate confluency in multi-well plates.[26]
-
Compound Addition: Wash the cells and pre-incubate with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes).[26]
-
Substrate Addition: Initiate the enzymatic reaction by adding cortisone to the wells.[25]
-
Incubation: Incubate the plates at 37°C for a suitable duration to allow for the conversion of cortisone to cortisol.[25][26]
-
Detection: Stop the reaction and quantify the amount of cortisol produced using a validated detection method like HTRF.[25]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of 11β-HSD1 Inhibition in Mice
This protocol assesses the ability of an inhibitor to block the conversion of cortisone to cortisol in a living organism.
Materials:
-
Male C57BL/6J mice.
-
Test inhibitor compound or vehicle control.
-
[3H]cortisone (radiolabeled substrate).[27]
-
Equipment for oral administration.
-
Blood collection supplies.
-
Scintillation counter or LC-MS/MS for cortisol quantification.[26]
Procedure:
-
Animal Acclimation and Dosing: Acclimate the mice and administer the test inhibitor or vehicle control orally at a predetermined dose.
-
Substrate Administration: After a specified time, administer a known amount of [3H]cortisone to the mice.[27]
-
Blood Sampling: Collect blood samples at various time points post-substrate administration.
-
Steroid Extraction and Analysis: Separate the plasma and extract the steroids. Quantify the levels of newly generated [3H]cortisol using a scintillation counter or LC-MS/MS.[26][27]
-
Data Analysis: Compare the amount of cortisol generated in the inhibitor-treated group to the vehicle-treated group to calculate the percentage of in vivo 11β-HSD1 inhibition.
Conclusion
Both adamantane-based and non-adamantane inhibitors have demonstrated significant potential in targeting 11β-HSD1 for the treatment of metabolic diseases. Adamantane-containing compounds, such as BI 187004 and MK-0916, have shown favorable pharmacokinetic profiles with good in vivo efficacy.[6][10][11][19] Non-adamantane inhibitors, including various triazole and thiazole derivatives, exhibit high potency and selectivity in vitro.[12] The choice between these classes of inhibitors will depend on the specific research or therapeutic goals, considering factors such as target selectivity, pharmacokinetic properties, and the desired in vivo effects. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 12. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. mims.com [mims.com]
- 14. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dom-pubs.onlinelibrary.wiley.com [dom-pubs.onlinelibrary.wiley.com]
- 21. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 22. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 23. The absorption of carbenoxolone administered orally as a positioned-release capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. benchchem.com [benchchem.com]
- 27. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxyadamantane-1-carboxylic Acid: A Step-by-Step Guide
For immediate release: Ensuring the safety of laboratory personnel and protecting the environment are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of 3-Hydroxyadamantane-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Summary
Before handling or disposing of any chemical, it is crucial to be fully aware of its potential hazards. This compound is a solid crystalline substance that presents several health and environmental risks.[1] Information from safety data sheets (SDS) indicates that this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] One supplier also notes that it may be harmful if swallowed and could have long-lasting harmful effects on aquatic life.[3]
Table 1: Summary of Hazard Information for this compound
| Hazard Type | Description | GHS Classification (Typical) |
| Health Hazards | Causes skin irritation.[1][2] | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation, Category 2 | |
| May cause respiratory irritation.[1][2] | Specific target organ toxicity (single exposure), Category 3 | |
| Harmful if swallowed.[3] | Acute Toxicity, Oral, Category 4 | |
| Environmental Hazards | May cause long lasting harmful effects to aquatic life. | Long-term (chronic) aquatic hazard, Category 4 |
Experimental Protocol: Spill Cleanup Procedure
Accidental spills are a potential source of exposure and improper waste generation. A standardized cleanup protocol is essential.
Objective: To safely clean up a spill of solid this compound, minimizing dust generation and personnel exposure.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses or goggles, lab coat, chemical-resistant gloves (e.g., nitrile), and a dust respirator (NIOSH/MSHA or EN 149 approved).
-
Cleanup Kit: Scoop or shovel, sealable and labeled container for waste, plastic bags, and cleaning supplies (e.g., soap and water).[3]
Methodology:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated.[1] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[3]
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill: Prevent the spilled material from spreading or entering drains.[3]
-
Collect the Material: Carefully sweep or shovel the solid material into a suitable, sealable container for disposal.[1][2] Use dry cleanup procedures and avoid actions that generate dust.[3] Do not use air hoses for cleaning.[3]
-
Label the Waste Container: Clearly label the container with the chemical name ("Waste this compound") and appropriate hazard warnings.
-
Decontaminate the Area: Clean the affected surface with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in a sealed bag and disposed of as hazardous waste along with the spilled chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the cleanup.[3]
Step-by-Step Disposal Procedures
Routine disposal of unused or waste this compound must be handled systematically. The overriding principle is that this chemical waste must be managed by a licensed or approved waste disposal company and must not be mixed with general trash or poured down the drain.
1. Waste Segregation:
-
Dedicate a specific, clearly labeled container for solid this compound waste.
-
Do not mix this waste with other waste streams, such as solvents or different solids.[4] This is crucial for proper identification and disposal by waste management professionals.
2. Packaging and Labeling:
-
Collect the solid waste in its original container if possible, or in a clean, dry, and sealable container that is compatible with the chemical.
-
Ensure the container is tightly closed to prevent spills or dust from escaping.[1]
-
Label the container clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date when the first piece of waste was added (accumulation start date).
-
The name of the generating laboratory or researcher.
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated place, away from incompatible materials.[1]
4. Disposal Request and Collection:
-
Once the container is full or is ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated chemical safety officer.
-
Provide them with all necessary information about the waste. All disposal must be carried out in accordance with local, state, and national regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxyadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxyadamantane-1-carboxylic acid (CAS No: 42711-75-1). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Required Equipment | Specifications |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent.[3][4] |
| Eye Protection | Safety Glasses/Goggles | Eyeshields are required.[3][4] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical Resistant Gloves | Impervious gloves are necessary.[5] For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time >240 minutes). For brief contact, a protection class of 3 or higher (>60 minutes) is recommended.[5] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational and Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure safety.
Engineering Controls:
-
Use in a well-ventilated area.[5]
-
Ensure safety showers and eyewash stations are close to the workstation.[1]
General Handling Practices:
-
Avoid contact with skin and eyes.[5]
-
Do not ingest or inhale.[1]
-
Avoid dust formation.[1]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Keep containers tightly closed when not in use.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If symptoms persist, call a physician. |
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
-
Spill Cleanup: For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.[1][5] For major spills, evacuate the area and alert the appropriate emergency response team.[5]
-
Waste Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[5]
Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
